molecular formula C5H9BrO2 B3152795 Bromomethyl isobutyrate CAS No. 74416-82-3

Bromomethyl isobutyrate

Cat. No.: B3152795
CAS No.: 74416-82-3
M. Wt: 181.03 g/mol
InChI Key: UBBUBYNDGCSWCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bromomethyl isobutyrate is a useful research compound. Its molecular formula is C5H9BrO2 and its molecular weight is 181.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality Bromomethyl isobutyrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bromomethyl isobutyrate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bromomethyl 2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO2/c1-4(2)5(7)8-3-6/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBBUBYNDGCSWCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Profile: Bromomethyl Isobutyrate (CAS 74416-82-3)

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Reference Guide Subject: Physicochemical Properties, Synthetic Utility, and Prodrug Applications Audience: Medicinal Chemists, Process Scientists, and Drug Delivery Specialists

Executive Summary: The "Soft" Alkylator

Bromomethyl isobutyrate (CAS 74416-82-3) is a specialized alkylating agent used primarily in the synthesis of acyloxyalkyl ester prodrugs . Unlike standard alkyl halides, this molecule introduces a biolabile "promoiety"—the isobutyryloxymethyl group.

Its primary utility lies in overcoming the poor oral bioavailability of carboxylic acid-containing drugs (e.g., beta-lactam antibiotics, NSAIDs). By masking the ionizable carboxylate as a neutral ester, it enhances membrane permeability. Once in the systemic circulation, the unique "double ester" structure ensures rapid enzymatic cleavage, releasing the active parent drug, isobutyric acid, and formaldehyde.

Physicochemical Specifications

Data consolidated from commercial certificates of analysis and predicted physicochemical modeling.

PropertyValueContext/Notes
CAS Number 74416-82-3Unique Identifier
Molecular Formula C₅H₉BrO₂
Molecular Weight 181.03 g/mol
Appearance Colorless to light yellow liquidDarkens upon decomposition (Br₂ release)
Boiling Point 72–74 °C @ 44 TorrVacuum distillation recommended due to thermal instability
Density 1.413 ± 0.06 g/cm³High density characteristic of brominated esters
Solubility DCM, THF, DMF, AcetoneHydrolyzes rapidly in water/aqueous buffers
Stability Moisture SensitiveStore at 2–8°C under Argon/Nitrogen
Reactivity Profile Soft ElectrophileHighly reactive toward carboxylate nucleophiles (Sɴ2)
Mechanism of Action: The "Double Ester" Strategy

The core value of bromomethyl isobutyrate is its ability to create a cascade-cleavage prodrug .

3.1 Synthetic Mechanism (Alkylation)

The bromine atom is located on a methylene bridge (


 to the ester oxygen). This position is highly electrophilic due to the inductive effect of the adjacent oxygen and the leaving group ability of the bromide. It reacts with drug carboxylates (

) via an Sɴ2 mechanism to form the prodrug.
3.2 Metabolic Activation (Hydrolysis)

The resulting prodrug contains two ester bonds. However, the terminal ester (the isobutyrate part) is sterically accessible and electronically distinct, making it a prime target for ubiquitous plasma esterases.

Pathway Logic:

  • Esterase Attack: Plasma esterases cleave the terminal isobutyryl group.

  • Collapse: The resulting intermediate is a hydroxymethyl ester (hemiacetal-like structure). These are chemically unstable.

  • Release: The intermediate spontaneously collapses, releasing formaldehyde and the free active drug.

Visualization: Metabolic Cascade

Figure 1: The enzymatic activation pathway of an isobutyryloxymethyl prodrug.

MetabolicPathway Prodrug Prodrug (R-COO-CH2-O-CO-iPr) Enzyme Plasma Esterases (Hydrolysis) Prodrug->Enzyme Intermediate Unstable Intermediate (R-COO-CH2-OH) Enzyme->Intermediate Cleavage of terminal ester Breakdown Spontaneous Collapse Intermediate->Breakdown ActiveDrug Active Drug (R-COOH) Breakdown->ActiveDrug Release Byproducts Byproducts: Formaldehyde + Isobutyric Acid Breakdown->Byproducts

Caption: Figure 1. Sequential hydrolysis and chemical collapse releasing the active pharmaceutical ingredient (API).

Experimental Protocol: Prodrug Synthesis

Standardized procedure for coupling Bromomethyl Isobutyrate with a Carboxylic Acid API.

4.1 Reagents & Setup
  • Substrate: Carboxylic Acid Drug (1.0 equiv)

  • Reagent: Bromomethyl isobutyrate (1.2 – 1.5 equiv)

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ) (1.5 – 2.0 equiv)
  • Solvent: Anhydrous DMF or Acetone (Polar aprotic solvents accelerate Sɴ2)

  • Catalyst (Optional): Sodium Iodide (NaI) (0.1 equiv) – Finkelstein condition to generate highly reactive iodomethyl species in situ.

4.2 Step-by-Step Methodology
  • Salt Formation: Dissolve the drug (R-COOH) in anhydrous DMF under an inert atmosphere (

    
    ). Add the carbonate base. Stir at room temperature for 30 minutes to ensure deprotonation (
    
    
    
    ).
    • Expert Note: If the drug is sensitive to basic conditions, use a weaker organic base like DIPEA, though reaction times will increase.

  • Alkylation: Cool the solution to 0°C. Add Bromomethyl isobutyrate dropwise via syringe. The reaction is exothermic.

    • Causality: Cooling prevents double-alkylation or polymerization of the reagent.

  • Reaction Monitoring: Allow to warm to room temperature. Monitor via TLC or LC-MS. Typical reaction time is 4–12 hours.

    • Target: Disappearance of the acid starting material.

  • Workup: Dilute with Ethyl Acetate. Wash extensively with water and brine to remove DMF and excess base.

    • Critical Step: Avoid acidic washes if the prodrug is acid-labile.

  • Purification: Flash column chromatography (Silica gel).

    • Note: Bromomethyl isobutyrate residues are lachrymatory; ensure good ventilation during column packing/fraction collection.

Visualization: Synthetic Workflow

Figure 2: Decision logic for synthesis optimization.

SynthesisFlow Start Start: Drug-COOH SolventCheck Solubility Check: Is Drug soluble in Acetone? Start->SolventCheck AcetoneRoute Route A: Acetone/K2CO3 (Mild, easy workup) SolventCheck->AcetoneRoute Yes DMFRoute Route B: DMF/Cs2CO3 (For difficult substrates) SolventCheck->DMFRoute No ReagentAdd Add Bromomethyl Isobutyrate (0°C, Slow Addition) AcetoneRoute->ReagentAdd DMFRoute->ReagentAdd Monitor Monitor (TLC/LCMS) ReagentAdd->Monitor Stalled Reaction Stalled? Monitor->Stalled Finkelstein Add 10% NaI (In-situ Iodide exchange) Stalled->Finkelstein Yes Finish Workup & Isolate Stalled->Finish No Finkelstein->Monitor

Caption: Figure 2. Synthetic decision tree for optimizing alkylation yields.

Safety, Stability, and Handling
5.1 Stability Concerns

Bromomethyl isobutyrate is an


-halo ester. These are inherently unstable to hydrolysis.
  • Moisture: Rapidly degrades to isobutyric acid, formaldehyde, and HBr upon contact with water.

  • Thermal: Avoid temperatures >40°C during storage. Distillation must be done under high vacuum.

5.2 Toxicology & Safety
  • Lachrymator: The compound releases vapors that are severely irritating to eyes and mucous membranes. Always handle in a fume hood.

  • Alkylating Agent: Potential mutagen. Double-glove (Nitrile) and wear chemical safety goggles.

  • Formaldehyde Release: Researchers must account for the release of formaldehyde (a known carcinogen) during the metabolic degradation of the final prodrug in biological assays.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123853, Bromomethyl isobutyrate. Retrieved from [Link]

  • Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7, 255–270. (Context: General mechanism of acyloxyalkyl prodrugs).

  • Ferraz, H. et al. (2016).Theoretical studies on the stability of acyloxyalkyl ester prodrugs. Journal of Molecular Modeling.

The Evolution and Chemistry of Acyloxymethyl Prodrugs: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The development of acyloxymethyl (AM) prodrugs represents a pivotal chapter in medicinal chemistry, specifically addressing the "permeability-solubility paradox" of polar pharmacophores. By masking hydrophilic functional groups—primarily carboxylates, phosphates, and phenols—with a labile ester-linked carbonate or carboxylate moiety, scientists have successfully converted intravenous-only candidates into orally bioavailable blockbusters. This guide traces the technical evolution of AM prodrugs from the early beta-lactam era to the nucleotide revolution, analyzing the chemical mechanisms, synthetic protocols, and safety considerations that define this strategy.

Part 1: The Chemical Rationale

The "Double Ester" Concept

Many potent pharmacophores (e.g., Ampicillin, Tenofovir) possess ionizable groups (pKa < 5) that are negatively charged at physiological pH (7.4). While this charge aids solubility, it severely impedes passive diffusion across the lipophilic enterocyte membrane.

Simple alkyl esters (e.g., methyl or ethyl esters) often fail as prodrugs because they are either too stable in vivo or, conversely, hydrolyzed too rapidly in the gut lumen before absorption. The acyloxymethyl strategy introduces a "double ester" (or acyloxyalkyl) spacer.

The Structural Logic:



  • Terminal Ester: The distal ester (

    
    ) is sterically accessible and designed to be cleaved by ubiquitous non-specific esterases (carboxylesterases).
    
  • Methylene Spacer: The central methylene group (

    
    ) acts as a "self-immolative" linker. Once the terminal ester is cleaved, the resulting intermediate is unstable and collapses spontaneously.
    
Key Physicochemical Advantages
ParameterParent Drug (e.g., Ampicillin)Prodrug (e.g., Pivampicillin)Impact
LogP 1.35 (Zwitterionic)~2.5 - 3.0Enhanced passive diffusion.
pKa ~2.5 (COOH)Masked (Neutral)Prevents ionization in the duodenum.
Solubility High (Aqueous)Low (Aqueous), High (Lipid)Requires formulation optimization.

Part 2: The Mechanistic Evolution

Era 1: The Beta-Lactam Breakthrough (1970s)

The first major validation of AM prodrugs occurred with penicillins. Ampicillin is poorly absorbed (~40%) due to its zwitterionic nature.

  • The Innovation: Pivampicillin (pivaloyloxymethyl ampicillin).

  • The Chemistry: The pivalic acid (trimethylacetic acid) moiety was chosen for its steric bulk, which conferred stability against chemical hydrolysis in the stomach while remaining susceptible to enzymatic cleavage in plasma.

  • The Outcome: Bioavailability increased to >90%.

  • The Safety Lesson: (See Part 4: Safety & Toxicity regarding Carnitine depletion).

Era 2: The Nucleotide Revolution (1990s-2000s)

The most significant application of AM chemistry emerged with antiviral nucleotide analogs.

  • The Challenge: Nucleoside phosphonates (e.g., PMPA/Tenofovir) are stable but carry a dianionic phosphate group at pH 7.4, rendering oral absorption near zero.

  • The Solution: Tenofovir Disoproxil Fumarate (TDF) .[1]

  • Structural Refinement: TDF uses a bis(isopropyloxycarbonyloxymethyl) ester. This masks two negative charges on the phosphonate.[2]

  • Mechanism: The "isopropyloxycarbonyl" group is a carbonate variant of the AM strategy. It cleaves to release CO2 and isopropanol, avoiding the pivalic acid toxicity issue.

Part 3: Mechanism of Action (Hydrolysis Cascade)

The bioactivation of AM prodrugs is a predictable, two-step cascade. It relies on the instability of the


-hydroxyalkyl intermediate.

HydrolysisMechanism Prodrug Intact Prodrug (Drug-COO-CH2-O-CO-R) Intermediate Unstable Intermediate (Drug-COO-CH2-OH) Prodrug->Intermediate Hydrolysis Esterase Esterase (Plasma/Liver) Esterase->Prodrug ActiveDrug Active Drug (Drug-COOH) Intermediate->ActiveDrug 1,6-Elimination Byproducts Byproducts (Formaldehyde + R-COOH) Intermediate->Byproducts Collapse Spontaneous Collapse

Figure 1: The general hydrolysis cascade of acyloxymethyl prodrugs. The rate-limiting step is enzymatic cleavage; the subsequent collapse is rapid and chemical.

Part 4: Safety & Toxicity: The Pivalic Acid Lesson

While the AM strategy is effective, the "leaving group" (


) is not metabolically inert.
Pivalic Acid & Carnitine Depletion

Early AM prodrugs like Pivampicillin and Cefditoren pivoxil released pivalic acid .

  • Mechanism: Pivalic acid is not metabolized via

    
    -oxidation due to its quaternary carbon. Instead, it is conjugated with L-carnitine  to form pivaloylcarnitine, which is excreted in urine.
    
  • Consequence: Long-term use depletes systemic carnitine reserves (up to 90% reduction), inhibiting mitochondrial fatty acid transport.

  • Clinical Implication: This led to restrictions on long-term use of pivaloyl-containing prodrugs and mandated the "medoxomil" or "proxil" (carbonate) switch in later generations (e.g., Olmesartan medoxomil, Tenofovir disoproxil).

Formaldehyde Release

Every AM prodrug releases one equivalent of formaldehyde per ester group upon hydrolysis.

  • Mitigation: In standard therapeutic doses, the released formaldehyde is rapidly sequestered by glutathione and oxidized to formate by formaldehyde dehydrogenase. It rarely reaches toxic thresholds unless the dose is exceptionally high.

Part 5: Synthetic Protocol (Technical Guide)

Synthesizing AM esters requires careful control of basicity to prevent hydrolysis of the sensitive chloromethyl ester reagent.

Recommended Protocol: Finkelstein-Modified Esterification

Objective: Synthesis of a Prodrug (R-COO-POM) from a Parent Acid (R-COOH).

Reagents:

  • Parent Drug (Carboxylic Acid)

  • Chloromethyl pivalate (POM-Cl) or Chloromethyl isopropyl carbonate (POC-Cl)

  • Base: Cesium Carbonate (

    
    ) or Triethylamine (
    
    
    
    )
  • Catalyst: Sodium Iodide (

    
    ) - Critical for reactivity
    
  • Solvent: DMF (Anhydrous)[3]

Step-by-Step Methodology:

  • Activation: Dissolve the Parent Acid (1.0 eq) in anhydrous DMF (0.1 M concentration). Add

    
     (1.2 eq). Stir at room temperature for 30 minutes to generate the carboxylate anion.
    
  • Finkelstein Exchange (In-situ): In a separate vial, mix the chloromethyl ester (1.2 eq) with NaI (1.5 eq) in minimal DMF. Stir for 15 minutes.

    • Why? This converts the unreactive alkyl chloride into a highly reactive alkyl iodide (

      
      ).
      
  • Coupling: Add the activated iodide solution dropwise to the carboxylate suspension.

  • Reaction: Stir at 40°C for 4-12 hours. Monitor via TLC/LC-MS.

  • Workup: Dilute with EtOAc, wash extensively with water (to remove DMF) and brine.

  • Purification: Silica gel chromatography. Note: AM esters are sensitive to silica acidity; add 1% Et3N to the eluent.

SynthesisProtocol Start Parent Drug (R-COOH) + Cs2CO3 in DMF Activation Carboxylate Anion Generated Start->Activation Coupling Coupling Reaction (SN2 Mechanism) Activation->Coupling SidePrep Side Reaction: POM-Cl + NaI -> POM-I SidePrep->Coupling Add dropwise Workup Workup: EtOAc/Water Wash Coupling->Workup Final Purified Prodrug (R-COO-CH2-O-CO-R') Workup->Final

Figure 2: Optimized synthetic workflow utilizing in-situ Finkelstein exchange to enhance yield.

References

  • Rautio, J., et al. (2018).[4] The expanding role of prodrugs in contemporary drug design and development. Nature Reviews Drug Discovery.[4] Link

  • Jansen, A. B., & Russell, T. J. (1965). Some novel penicillin derivatives. Journal of the Chemical Society. Link

  • Kearney, B. P., et al. (2004). Tenofovir disoproxil fumarate: clinical pharmacology and pharmacokinetics. Clinical Pharmacokinetics. Link

  • Holtzman, J. L., et al. (1989).[5] Methodological issues in the study of the toxicity of pivalic acid-containing prodrugs. Journal of Clinical Pharmacology.

  • Brass, E. P. (2002). Pivalate-generating prodrugs and carnitine homeostasis in man.[6][7] Pharmacological Reviews. Link

  • De Clercq, E. (2001). Antiviral drugs: current state of the art. Journal of Clinical Virology. Link

Sources

Bromomethyl isobutyrate molecular weight and density

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical properties, synthetic pathways, and pharmaceutical applications of Bromomethyl Isobutyrate , a critical alkylating reagent used primarily in the synthesis of acyloxyalkyl prodrugs.

Physicochemical Profiling and Synthetic Utility in Prodrug Design

Executive Summary

Bromomethyl isobutyrate (CAS 74416-82-3) is a specialized organobromine reagent employed to introduce the isobutyryloxymethyl (IBOM) moiety onto carboxylic acid or phosphate-bearing pharmacophores. This modification temporarily masks polar/charged groups, significantly enhancing lipophilicity and membrane permeability (bioavailability). Upon systemic entry, the moiety undergoes predictable enzymatic hydrolysis, releasing the active parent drug, isobutyric acid, and formaldehyde.

Part 1: Physicochemical Characterization

Precise characterization of bromomethyl isobutyrate is essential for calculating stoichiometry in organic synthesis and understanding its handling requirements.

Key Physical Constants
PropertyValueNotes
Chemical Name Bromomethyl 2-methylpropanoateIUPAC nomenclature
CAS Registry Number 74416-82-3 Unique identifier
Molecular Formula C₅H₉BrO₂
Molecular Weight 181.03 g/mol Calculated based on standard atomic weights
Density 1.41 ± 0.06 g/cm³ Predicted value; experimental values vary by purity/temp
Boiling Point 72–74 °CAt reduced pressure (44 Torr)
Appearance Colorless to light yellow liquidDarkens upon decomposition (HBr release)
Solubility DCM, THF, Ethyl AcetateHydrolyzes rapidly in aqueous media

Critical Note on Density: While predictive models place the density at ~1.41 g/cm³, practical handling should assume a range of 1.39–1.42 g/cm³ . Due to the compound's susceptibility to hydrolysis and polymerization, density measurements should always be performed on freshly distilled material.

Part 2: Synthetic Pathways & Mechanism

The synthesis of bromomethyl isobutyrate requires anhydrous conditions to prevent the premature formation of isobutyric acid.

Primary Synthetic Route

The most robust industrial synthesis involves the Lewis-acid catalyzed insertion of formaldehyde (from paraformaldehyde) into isobutyryl chloride.

Reagents:

  • Substrate: Isobutyryl chloride (highly reactive acyl chloride).

  • Carbon Source: Paraformaldehyde (depolymerizes in situ).

  • Catalyst: Zinc Bromide (ZnBr₂) or anhydrous HBr.

Reaction Scheme: The reaction proceeds via the formation of a chloromethyl ester intermediate (in some variants) or direct acyl-halide exchange coupled with aldehyde insertion.

Synthesis Start Isobutyryl Chloride (Reactant) Inter Complexation Intermediate Start->Inter Activation Reagent Paraformaldehyde + ZnBr2 (cat) Reagent->Inter Product Bromomethyl Isobutyrate (Product) Inter->Product Insertion & Halogen Exchange

Figure 1: Synthetic pathway for Bromomethyl Isobutyrate via acyl chloride activation.[1]

Part 3: Application in Drug Delivery (Prodrugs)

The primary utility of bromomethyl isobutyrate is the synthesis of soft alkyl ester prodrugs . This technology addresses the "permeability-solubility interplay" challenge in drug development.

The "Isobutyryloxymethyl" (IBOM) Strategy

Many potent drugs (e.g., beta-lactam antibiotics, phosphonate antivirals) contain acidic groups (-COOH, -PO₃H₂) that are ionized at physiological pH, preventing passive diffusion across the lipid bilayer.

Mechanism of Action:

  • Masking: Bromomethyl isobutyrate reacts with the drug's carboxylate (using a base like K₂CO₃ or Cs₂CO₃) to form a neutral ester.

  • Absorption: The lipophilic prodrug crosses the intestinal epithelium.

  • Activation: Non-specific plasma esterases hydrolyze the terminal ester (the isobutyrate part).

  • Collapse: The resulting hydroxymethyl intermediate is unstable and spontaneously decomposes.

Activation Cascade

This self-immolative pathway ensures the parent drug is released in its active form without requiring specific enzymatic recognition of the drug molecule itself.

ProdrugActivation Prodrug IBOM Prodrug (Lipophilic / Inactive) Inter Hydroxymethyl Intermediate (Unstable Hemiacetal) Prodrug->Inter Ester Cleavage Enzyme Plasma Esterase (Hydrolysis) Enzyme->Prodrug Drug Active Drug (-COOH / -PO3H2) Inter->Drug Spontaneous Collapse Byprod1 Isobutyric Acid Inter->Byprod1 Byprod2 Formaldehyde Inter->Byprod2

Figure 2: Biological activation mechanism of Isobutyryloxymethyl (IBOM) prodrugs.

Part 4: Handling, Stability & Analytics
Stability Profile

Bromomethyl isobutyrate is moisture-sensitive and thermally labile .

  • Hydrolysis: Reacts with atmospheric moisture to release HBr (corrosive gas) and isobutyric acid.

  • Storage: Must be stored under inert gas (Argon/Nitrogen) at 2–8°C .

  • Stabilizers: Commercial preparations may contain traces of copper or silver wire to scavenge free halides, though high-purity distillation is preferred for GMP synthesis.

Analytical Validation

To verify the identity and purity of the reagent before use:

  • ¹H NMR (CDCl₃): Look for the characteristic methylene doublet/singlet (depending on resolution) around 5.6–5.8 ppm (-O-CH ₂-Br) and the isopropyl methine septet.

  • TLC: Visualize using KMnO₄ stain (oxidizes the ester/alcohol fragments).

  • GC-MS: Confirm MW (181) and fragmentation pattern (loss of Br, loss of isobutyryl).

References
  • ChemicalBook. (2025).[2] Bromomethyl isobutyrate Product Properties and CAS 74416-82-3 Data. Retrieved from [1]

  • PubChem. (2025).[3][4] Compound Summary: Methyl 4-bromobutyrate (Isomer Comparison). National Library of Medicine. Retrieved from [1]

  • European Patent Office. (2018). Synthesis of Prodrug Intermediates using Bromomethyl Esters. Patent EP0049118B1. Retrieved from

  • Smolecule. (2025).[2][4] Bromomethyl isobutyrate: Structure and Safety Data. Retrieved from [1]

Sources

Technical Guide: Stability of Bromomethyl Esters in Aqueous vs. Anhydrous Media

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bromomethyl esters (


) represent a unique class of highly reactive alkylating agents and prodrug intermediates. Their utility lies in their dual reactivity: they function as "soft" alkylating agents for carboxylates and amines to form acyloxymethyl prodrugs (e.g., pivoxil, proxetil), yet they possess an inherent instability that dictates rigorous handling protocols.

This guide provides a technical deep-dive into the physicochemical behavior of bromomethyl esters. It contrasts their relative stability in anhydrous organic solvents against their rapid, pH-dependent degradation in aqueous media, providing actionable protocols for synthesis, storage, and kinetic profiling.

Part 1: The Chemical Nature of the Moiety

The bromomethyl ester moiety is characterized by an ester group linked to a methylene bridge bearing a bromine atom. Its reactivity is governed by two electrophilic centers:

  • The Carbonyl Carbon: Susceptible to nucleophilic acyl substitution (hydrolysis).

  • The Methylene Carbon: Highly electrophilic due to the inductive electron-withdrawal of both the acyloxy group and the bromine atom. This makes it a prime target for

    
     reactions, which is the basis of its utility in prodrug synthesis.
    
The Stability Paradox
  • Anhydrous State: In the absence of nucleophiles, the molecule is kinetically stable but thermodynamically poised for decomposition upon exposure to Lewis acids or heat.

  • Aqueous State: The moiety undergoes rapid degradation. The presence of the good leaving group (bromide) accelerates hydrolysis compared to standard alkyl esters, and the resulting hydroxymethyl intermediate is unstable, collapsing to release formaldehyde.

Part 2: Anhydrous Stability & Handling

In anhydrous environments (e.g., Dichloromethane, THF, Acetone), bromomethyl esters are generally stable, provided specific precautions are met.

Solvent Compatibility
  • Recommended: Non-nucleophilic, aprotic solvents (DCM,

    
    , Toluene).
    
  • Avoid: Alcohols (methanol, ethanol) which lead to transesterification or solvolysis; Amines (rapid alkylation); DMSO (can act as an oxidant or nucleophile at high temps).

Storage Protocols
  • Temperature: Store at

    
     to 
    
    
    
    . Thermal energy can trigger disproportionation.
  • Atmosphere: Strictly under Argon or Nitrogen. Moisture acts as a catalyst for autocatalytic degradation (HBr generation).

  • Stabilizers: For bulk storage, trace amounts of acid scavengers (e.g., solid

    
    ) can prevent acid-catalyzed runaway decomposition, though purification is required before use.
    
Synthesis of Bromomethyl Acetate (Anhydrous Protocol)

Standard method via cleavage of paraformaldehyde.

Reagents: Acetyl bromide, Paraformaldehyde, Zinc Chloride (catalyst).[1] Mechanism: Lewis-acid catalyzed cleavage of paraformaldehyde by acetyl bromide.

  • Setup: Flame-dried glassware,

    
     atmosphere.
    
  • Reaction: Suspend paraformaldehyde (1.2 eq) in dry DCM. Add catalytic

    
    . Dropwise add acetyl bromide (1.0 eq) at 
    
    
    
    .
  • Workup: The mixture clears as reaction proceeds. Distillation under reduced pressure is required for isolation.

  • Caution: The product is a potent lachrymator and alkylating agent.

Part 3: Aqueous Instability & Hydrolysis Mechanisms

Upon contact with water or biological media, bromomethyl esters degrade via a cascade reaction. The rate is strictly pH-dependent.

The Degradation Pathway

The hydrolysis does not stop at the ester cleavage. The intermediate hydroxymethyl ester is a hemiacetal of formaldehyde, which spontaneously collapses.

  • Step 1 (Rate Limiting): Nucleophilic attack by water/hydroxide on the ester carbonyl.

  • Step 2 (Fast): Formation of the hydroxymethyl intermediate (

    
    ).
    
  • Step 3 (Instantaneous): Retro-aldol-like collapse to release Formaldehyde (

    
    ) and the parent acid.
    
Visualization of the Pathway[2]

DegradationPathway Start Bromomethyl Ester R-COO-CH2-Br Inter Hydroxymethyl Intermediate [R-COO-CH2-OH] Start->Inter Hydrolysis (Rate Limiting) HBr HBr Start->HBr Leaving Group Water H2O / OH- Water->Inter End1 Parent Acid R-COOH Inter->End1 Spontaneous Collapse End2 Formaldehyde HCHO Inter->End2

Figure 1: The degradation cascade of bromomethyl esters in aqueous media. Note the spontaneous generation of formaldehyde.

Kinetic Data Summary

The following table summarizes the half-life (


) trends of typical acyloxymethyl derivatives in varying pH buffers (chemical stability, non-enzymatic).
MediumpHDominant MechanismApprox.[3][4]

(at

)
0.1 N HCl 1.0Acid-catalyzed hydrolysis (

)
Hours to Days
Acetate Buffer 4.0 - 5.0Water attack (neutral)Days
Phosphate Buffer 7.4Base-catalyzed hydrolysis (

)
Hours (Variable by R-group)
Human Plasma 7.4Enzymatic (Esterases)Minutes (< 5 min)

Note: In plasma, stability is drastically reduced due to butyrylcholinesterase and other plasma esterases targeting the ester bond.

Part 4: Experimental Protocols

Protocol A: Kinetic Stability Assay (HPLC Method)

Objective: Determine the chemical half-life of a bromomethyl ester candidate in aqueous buffer.

Reagents:

  • Acetonitrile (HPLC Grade)

  • Phosphate Buffer (50 mM, pH 7.4)

  • Internal Standard (e.g., Benzoic acid, if not interfering)

Workflow:

  • Stock Preparation: Dissolve the bromomethyl ester in Acetonitrile to a concentration of 10 mM. (Keep on ice).

  • Initiation: Add

    
     of Stock to 
    
    
    
    of pre-warmed (
    
    
    ) Phosphate Buffer. Vortex for 5 seconds.
  • Sampling:

    • Immediately inject into HPLC (

      
      ).
      
    • Inject at intervals (e.g., 5, 15, 30, 60 min).

  • Quantification: Monitor the disappearance of the parent peak.

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    gives
    
    
    .
Protocol B: Workflow Visualization

ExperimentalWorkflow cluster_anhydrous Anhydrous Preparation cluster_aqueous Stability Assay Synth Synthesis in DCM (ZnCl2 Catalyst) Dry Evaporation & Drying (Vacuum, <30°C) Synth->Dry Store Storage (-20°C, under Ar) Dry->Store Aliquot Dilute into Buffer (pH 7.4, 37°C) Store->Aliquot Dissolve in ACN HPLC HPLC Analysis (Reverse Phase) Aliquot->HPLC t=0, 5, 15... min Data Calculate k_obs (Pseudo-1st Order) HPLC->Data

Figure 2: Operational workflow for synthesizing and testing bromomethyl ester stability.

Part 5: Implications for Drug Development

Prodrug Design (The "Soft" Drug Concept)

Bromomethyl esters are rarely the final drug. They are intermediates used to create Acyloxymethyl (ACOM) prodrugs.[4]

  • Strategy: React Bromomethyl ester with a drug containing a secondary amine or carboxylic acid.

  • Benefit: Improves lipophilicity and oral bioavailability.

  • Risk: The release of formaldehyde upon hydrolysis. While usually below toxic thresholds for acute dosage, this must be accounted for in chronic toxicity studies.

Analytical Challenges

Because the hydrolysis product (hydroxymethyl intermediate) is transient, analytical methods must look for the parent drug and formaldehyde (often derivatized with 2,4-DNPH for detection) to confirm mass balance.

Formulation

Formulations containing these moieties must be strictly anhydrous (e.g., lyophilized powders, oil-filled capsules). Aqueous suspensions are non-viable.

References

  • Bundgaard, H. (1989). Design of Prodrugs: Bioreversible Derivatives for Various Functional Groups and Chemical Entities. Elsevier.
  • Nielsen, N. M., & Bundgaard, H. (1988). "Glycolamide Esters as Biolabile Prodrugs of Carboxylic Acid Agents: Synthesis, Stability, Hydrolysis, and Pharmacokinetics." Journal of Pharmaceutical Sciences. Link

  • ChemicalBook. (n.d.). Bromomethyl Acetate Synthesis and Properties. Retrieved October 26, 2023. Link

  • Rautio, J., et al. (2008). "Prodrugs: design and clinical applications." Nature Reviews Drug Discovery, 7, 255–270. Link

  • GuideChem. (n.d.). Bromomethyl Acetate MSDS and Handling. Link

Sources

Methodological & Application

Application Note: Synthesis of Phosphonate Prodrugs Using Bromomethyl Isobutyrate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the synthesis of isobutyryloxymethyl phosphonate prodrugs using bromomethyl isobutyrate . While phosphonic acids are potent pharmacophores (bioisosteres of phosphates), their high polarity and negative charge at physiological pH severely limit cellular permeability.[1] Masking the phosphonate group as an acyloxyalkyl ester creates a neutral, lipophilic prodrug capable of passive diffusion.

Once intracellular, these prodrugs undergo a specific, cascade-based activation triggered by ubiquitous esterases. This guide focuses on the isobutyryloxymethyl promoiety, which offers a distinct hydrolysis profile compared to the traditional Pivaloyloxymethyl (POM) group, often providing a more rapid release profile due to reduced steric bulk (


-Pr vs 

-Bu).

Mechanistic Insight & Rationale

The "Double-Prodrug" Strategy

The synthesis targets a Bis(isobutyryloxymethyl) ester. The mechanism of action relies on the instability of


-hydroxyalkyl phosphonates.
  • Cell Entry: The neutral ester crosses the lipid bilayer.

  • Enzymatic Trigger: Carboxylesterases hydrolyze the terminal isobutyrate ester.

  • Spontaneous Collapse: The resulting hydroxymethyl intermediate is chemically unstable. It spontaneously eliminates formaldehyde to release the free phosphonate.[1]

Activation Pathway Diagram

ProdrugActivation cluster_cell Intracellular Environment Prodrug Bis(isobutyryloxymethyl) Phosphonate (Prodrug) Intermediate Hydroxymethyl Intermediate (Unstable) Prodrug->Intermediate Carboxylesterase (Hydrolysis) FreeDrug Free Phosphonic Acid (Active) Intermediate->FreeDrug Spontaneous Collapse Byproducts Isobutyric Acid + Formaldehyde Intermediate->Byproducts Elimination

Figure 1: Mechanism of intracellular activation. The isobutyryl group is cleaved first, triggering the release of the active drug.

Critical Materials & Reagents

Success in this synthesis is highly dependent on reagent quality. Bromomethyl esters are potent alkylating agents but are susceptible to hydrolysis.

ReagentCAS RegistryGrade/PurityRoleStorage
Bromomethyl isobutyrate 24424-70-2>95% (GC)Alkylating Agent2-8°C, Dry, Dark
Phosphonic Acid Substrate Variable>98% (HPLC)API PrecursorDesiccated
Silver Carbonate (

)
534-16-799%+Base/ScavengerProtect from light
N-Methyl-2-pyrrolidone (NMP) 872-50-4AnhydrousSolventMolecular Sieves
Diisopropylethylamine (DIEA) 7087-68-599%Organic BaseInert atmosphere

Safety Warning: Bromomethyl isobutyrate is a lachrymator and potential carcinogen. All operations must be performed in a functioning fume hood.

Experimental Protocols

Method A: The Silver Carbonate Route (Recommended)

Best for: High-value substrates, small-scale (mg to g), and acid-sensitive compounds. Rationale:


 acts as a heterogeneous base that activates the phosphonate oxygen while simultaneously scavenging the bromide leaving group as insoluble AgBr, driving the reaction to completion under mild conditions.

Step-by-Step Protocol:

  • Preparation:

    • Dry the phosphonic acid substrate under high vacuum (

      
       mbar) for 4 hours to remove trace water.
      
    • Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solubilization:

    • Suspend the phosphonic acid (1.0 equiv) in anhydrous NMP (Concentration: 0.1 M).

    • Note: DMF can be used, but NMP often solubilizes polar phosphonates better.

  • Activation:

    • Add Silver Carbonate (

      
      ) (2.2 - 3.0 equiv).
      
    • Stir at room temperature for 30 minutes. The mixture will be a suspension.

  • Alkylation:

    • Add Bromomethyl isobutyrate (4.0 - 5.0 equiv).

    • Tip: Excess reagent is required to prevent mono-alkylation.

    • Heat the reaction mixture to 50–60°C and stir for 4–6 hours.

    • Monitoring: Check by LC-MS. Look for the disappearance of the mono-ester (M+101 mass shift) and formation of the bis-ester (M+202 mass shift).

  • Workup:

    • Cool to room temperature.[2]

    • Dilute with Ethyl Acetate (5x reaction volume).

    • Filter through a Celite pad to remove silver salts (AgBr/Ag2CO3). Wash the pad thoroughly with Ethyl Acetate.

    • Wash the filtrate with:

      • Water (2x)

      • 5%

        
         (1x)
        
      • Brine (1x)

    • Dry over

      
      , filter, and concentrate under reduced pressure.
      
Method B: The Organic Base Route (Scalable)

Best for: Large-scale synthesis (>10g), robust substrates. Rationale: Avoids expensive silver salts. Uses Hunig's base (DIEA) to deprotonate the phosphonic acid.

Step-by-Step Protocol:

  • Dissolution:

    • Dissolve phosphonic acid (1.0 equiv) in anhydrous NMP or DMF (0.2 M).

  • Base Addition:

    • Add DIEA (4.0 equiv). Stir for 15 minutes at room temperature.

  • Alkylation:

    • Add Bromomethyl isobutyrate (5.0 equiv).

    • Heat to 65–75°C for 6–12 hours.

    • Note: Higher temperatures are often required compared to the silver method because the organic amine is a weaker promoter of halide displacement than silver.

  • Workup:

    • Dilute with Ethyl Acetate or Diethyl Ether.

    • Wash extensively with water (3x) to remove NMP/DMF and excess DIEA.

    • Proceed to purification.

Purification and Characterization

Acyloxyalkyl esters are silica-labile . Prolonged exposure to acidic silica gel during column chromatography can lead to hydrolysis.

Purification Strategy:

  • Stationary Phase: Neutralized Silica Gel (Pre-treat silica with 1% Triethylamine in Hexanes) or C18 Reverse Phase.

  • Eluent: Hexanes/Ethyl Acetate (avoid methanol/ethanol if possible to prevent transesterification).

  • Storage: Isolate as a gum or lyophilized solid. Store at -20°C.

Key Analytical Signatures (NMR):

  • 
    H NMR:  The 
    
    
    
    protons are diagnostic.
    • Look for a multiplet or doublet of doublets (due to diastereotopicity if the drug is chiral) in the 5.6 – 5.8 ppm range.

    • The isobutyryl methine (

      
      ) usually appears around 2.5 – 2.6 ppm .
      
  • 
    P NMR: 
    
    • Significant upfield shift compared to the free acid. Typically appears between 10 – 30 ppm (diester), whereas the free acid is often lower.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield / Mono-ester dominant Incomplete alkylationIncrease Bromomethyl isobutyrate to 6-8 equiv. Increase temp to 70°C.
Product degradation on column Acidic hydrolysis on silicaAdd 1% Triethylamine to the eluent. Use rapid flash chromatography.
Black precipitate in Method A Silver Oxide formationEnsure anhydrous conditions. Protect reaction from light.
Starting material insoluble High polarity of phosphonateSwitch solvent to NMP. Use Method A (Silver helps solubilize via complexation).

References

  • Pradere, U., et al. (2014). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Chemical Reviews, 114(18), 9154–9218.

  • Heimbach, T., et al. (2003). Absorption of prodrugs: theoretical predictions and experimental verification. Pharmaceutical Research.

  • Wiemer, A. J., & Wiemer, D. F. (2015). Prodrugs of Phosphonates and Phosphates: Crossing the Membrane Barrier. Topics in Current Chemistry.

  • Pertusati, F., et al. (2012). Medicinal Chemistry of Nucleoside Phosphonate Prodrugs for Antiviral Therapy. Antiviral Chemistry & Chemotherapy.

Sources

Application Notes & Protocols: A Comprehensive Guide to the N-Alkylation of β-Lactams with Bromomethyl Isobutyrate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic N-Functionalization of a Privileged Scaffold

The β-lactam (2-azetidinone) ring is a cornerstone of medicinal chemistry, most famously recognized as the active core of penicillin and cephalosporin antibiotics.[1][2] These molecules exert their antibacterial effects by inhibiting bacterial cell wall synthesis.[3] Beyond their antibiotic legacy, β-lactams serve as versatile synthons for a wide array of biologically active compounds.[4][5] The modification of the β-lactam scaffold is a critical strategy for overcoming antibiotic resistance and developing new therapeutic agents.[6][7]

One of the most powerful modifications is N-alkylation, the attachment of an alkyl group to the nitrogen atom of the azetidinone ring. This guide focuses on a specific, high-impact N-alkylation procedure: the reaction of a β-lactam with bromomethyl isobutyrate. This particular alkylating agent is of significant interest in drug development for its ability to create ester-containing prodrugs. The resulting N-alkoxymethyl isobutyrate moiety can be designed to be cleaved in vivo by esterase enzymes, releasing the active β-lactam drug. This prodrug strategy can enhance pharmacokinetic properties such as solubility, stability, and bioavailability, making it a vital tool for drug development professionals.[8]

This document provides a detailed, experience-driven protocol for this synthesis, explaining the underlying chemical principles, offering a step-by-step methodology, and providing insights for troubleshooting and optimization.

Pillar 1: The Underlying Chemistry - Mechanism and Rationale

The N-alkylation of a β-lactam with bromomethyl isobutyrate is fundamentally a nucleophilic substitution reaction, specifically an SN2 mechanism.[9] The core challenge is that the nitrogen atom in a β-lactam is part of an amide, rendering it non-nucleophilic due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. To overcome this, a strong base is required to deprotonate the nitrogen, creating a highly reactive nucleophilic anion.

The Role of the Base: Generating the Nucleophile

Sodium hydride (NaH) is the base of choice for this transformation. As a strong, non-nucleophilic base, it efficiently and irreversibly deprotonates the N-H bond of the β-lactam.[10][11] The reaction produces the sodium salt of the β-lactam and hydrogen gas, which evolves from the reaction mixture, driving the equilibrium towards the product.[12][13] The use of an aprotic solvent, such as anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF), is crucial to prevent the quenching of the highly reactive sodium hydride.

The SN2 Reaction: Bond Formation

Once the β-lactam anion is formed, it acts as a potent nucleophile. It attacks the electrophilic methylene carbon (the carbon bonded to the bromine) of bromomethyl isobutyrate. In a concerted step characteristic of SN2 reactions, the nitrogen-carbon bond is formed as the bromide ion, a good leaving group, departs.

The overall transformation is depicted below:

Reaction_Mechanism Figure 1: S-N-2 Reaction Mechanism BETA_LACTAM β-Lactam ANION β-Lactam Anion BETA_LACTAM->ANION Deprotonation NAH NaH NAH->ANION BROMOESTER Bromomethyl Isobutyrate PRODUCT N-alkylated Product BROMOESTER->PRODUCT H2 H₂ (gas) ANION->H2 + ANION->PRODUCT SN2 Attack NABR NaBr PRODUCT->NABR +

Caption: Figure 1: S-N-2 Reaction Mechanism

Pillar 2: A Self-Validating Experimental Protocol

This protocol is designed for robustness. Each step includes checkpoints and expected observations, allowing the researcher to validate the progress of the reaction.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Generic β-Lactam SubstrateSynthesis GradeStandard suppliersMust be dry.
Sodium Hydride (NaH)60% dispersion in mineral oilSigma-Aldrich, etc.Extremely reactive with water. Handle with care.
Bromomethyl Isobutyrate≥97%Sigma-Aldrich, etc.Lachrymator. Handle in a fume hood.
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentStandard suppliersMust be anhydrous (<50 ppm H₂O).
Ethyl Acetate (EtOAc)ACS GradeStandard suppliersFor extraction and chromatography.
HexanesACS GradeStandard suppliersFor chromatography.
Saturated NH₄Cl (aq.)N/ALab preparedFor quenching.
Brine (Saturated NaCl aq.)N/ALab preparedFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeStandard suppliersFor drying.
Silica Gel230-400 meshStandard suppliersFor column chromatography.
Safety First: Hazard Analysis
  • Sodium Hydride (NaH): Pyrophoric and water-reactive. Reacts violently with water and protic solvents to produce flammable hydrogen gas. Always handle under an inert atmosphere (Nitrogen or Argon). Use appropriate PPE, including safety glasses, lab coat, and gloves. Have a Class D fire extinguisher available.

  • Bromomethyl Isobutyrate: A potent lachrymator and alkylating agent. It is corrosive and should be handled exclusively in a chemical fume hood with appropriate PPE.

  • Anhydrous Solvents: Anhydrous THF can form explosive peroxides. Use from a freshly opened bottle or a solvent purification system.

Step-by-Step Methodology

1. Reaction Setup (Inert Atmosphere)

  • Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar.

  • Allow the flask to cool to room temperature under a stream of dry nitrogen or argon.

  • Fit the flask with a rubber septum on one neck and a gas inlet/outlet on the other. Maintain a positive pressure of inert gas throughout the reaction.

2. Reagent Preparation and Addition

  • To the flask, add the β-lactam substrate (1.0 eq).

  • Add anhydrous THF via syringe to dissolve the substrate (concentration typically 0.1-0.2 M).

  • Cool the flask to 0 °C using an ice-water bath.

  • While stirring, carefully add the sodium hydride (60% dispersion in oil, 1.1 - 1.2 eq) portion-wise over 5-10 minutes.

    • Self-Validation Check: You should observe bubbling (evolution of H₂ gas) as the NaH reacts. The cessation of bubbling indicates the completion of deprotonation.

3. Deprotonation and Alkylation

  • Allow the reaction mixture to stir at 0 °C for 30 minutes after the NaH addition is complete.

  • Slowly add bromomethyl isobutyrate (1.1 eq) dropwise via syringe over 5 minutes.

  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Self-Validation Check: A new, less polar spot corresponding to the product should appear, while the starting material spot diminishes. A typical mobile phase for TLC is 30% EtOAc in Hexanes.

4. Reaction Work-up and Product Isolation

  • Once the reaction is complete (typically 2-4 hours, confirmed by TLC), cool the flask back to 0 °C.

  • Carefully and slowly quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution dropwise until bubbling stops.

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate (EtOAc) and water.

  • Separate the layers. Wash the organic layer sequentially with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

5. Purification

  • Purify the crude residue by flash column chromatography on silica gel.[14]

  • A typical elution gradient is 5% to 30% Ethyl Acetate in Hexanes.

  • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the pure N-alkylated β-lactam.

Workflow Visualization

Experimental_Workflow Figure 2: Experimental Workflow A Setup: Flame-dry flask under N₂ B Add β-Lactam & Anhydrous THF A->B C Cool to 0 °C B->C D Add NaH (1.2 eq) portion-wise C->D E Stir at 0 °C for 30 min (Deprotonation) D->E F Add Bromomethyl Isobutyrate (1.1 eq) E->F G Warm to RT, Monitor by TLC F->G H Quench with sat. NH₄Cl at 0 °C G->H I Liquid-Liquid Extraction (EtOAc/H₂O) H->I J Dry (Na₂SO₄) & Concentrate I->J K Purify: Flash Column Chromatography J->K L Pure N-Alkylated Product K->L

Sources

Optimization of solvent systems for bromomethyl isobutyrate alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Alkylation using Bromomethyl Isobutyrate (BMIB) is a critical synthetic step in the generation of prodrugs (e.g., Olmesartan medoxomil, Cephalosporins) and protecting groups. While standard dipolar aprotic solvents (DMF, DMAc) offer superior reaction kinetics, they pose significant downstream challenges regarding solvent removal, impurity formation (hydrolysis), and regulatory compliance. This guide outlines a tiered optimization strategy, moving from baseline kinetic systems to advanced Finkelstein-modified and Phase Transfer Catalyzed (PTC) protocols.

Introduction: The Solvation Paradox

The alkylation of a carboxylate salt with BMIB presents a classic process chemistry paradox:

  • Kinetic Requirement: The nucleophile (carboxylate anion) requires a polar environment to dissociate from its counter-ion (Na⁺, K⁺).

  • Thermodynamic Constraint: BMIB contains a labile ester linkage susceptible to hydrolysis. Highly polar solvents often contain residual water or promote basic hydrolysis, leading to the formation of the parent acid impurity (e.g., Olmesartan acid).

Successful optimization requires balancing dielectric constant (for rate) against hydrolytic stability (for purity).

Mechanistic Pathways & Critical Quality Attributes (CQAs)

The reaction proceeds via an


 mechanism.[1][2][3][4] However, two competing pathways dictate the quality of the final product:
  • Productive Pathway: Nucleophilic attack of the carboxylate on the methylene carbon of BMIB.

  • Degradative Pathway: Hydrolysis of the isobutyrate ester (driven by basicity and water) or the prodrug ester.

Figure 1: Reaction Network & Mechanistic Divergence

BMIB_Mechanism Carboxylate Carboxylate Nucleophile (R-COO⁻) Intermediate Transition State [S_N2] Carboxylate->Intermediate S_N2 Attack BMIB Bromomethyl Isobutyrate (BMIB) BMIB->Intermediate Impurity Hydrolysis Impurity (R-COOH + Isobutyric Acid) BMIB->Impurity Degradation Iodo_Inter Iodomethyl Isobutyrate BMIB->Iodo_Inter NaI (Acetone) Finkelstein Exchange Product Desired Prodrug (Ester) Intermediate->Product -Br⁻ Product->Impurity Hydrolysis (High pH / Wet Solvent) Iodo_Inter->Intermediate Faster S_N2 (Better Leaving Group)

Caption: Mechanistic flow showing the direct S_N2 route, the Finkelstein acceleration loop (via Iodide), and the hydrolytic degradation pathways.

Solvent System Selection Matrix

The following table summarizes the trade-offs between standard and optimized solvent systems.

ParameterSystem A: Dipolar Aprotic System B: Finkelstein Modified System C: Biphasic PTC
Solvents DMF, DMAc, NMPAcetone, MEK, AcetonitrileToluene/Water, DCM/Water
Additives NoneSodium Iodide (NaI)TBAB, TEBA (Phase Transfer Catalyst)
Reaction Rate Fastest (

)
Fast (

)
Moderate (Mass transfer limited)
Solubility Excellent (Homogeneous)Moderate (Precipitation of salts)Poor (Heterogeneous)
Workup Difficult (High BP, water washes)Easy (Distillation/Filtration)Easiest (Layer separation)
Impurity Profile High risk of hydrolysis; Dimethylamine formationLow hydrolysis; Inorganic saltsLowest (Protects ester from aq. base)
Green Score Low (CMR concerns)High (Class 3 solvents)High (if Toluene replaced)

Experimental Protocols

Protocol A: The Kinetic Standard (DMF)

Best for: Small-scale discovery where yield is prioritized over purity/workup.

  • Dissolution: Charge Carboxylate Salt (1.0 eq) into anhydrous DMF (5-10 volumes). Ensure moisture content is <0.05% w/w (Karl Fischer).

  • Addition: Cool to 0–5°C. Add BMIB (1.2 eq) dropwise to prevent exotherms.

  • Reaction: Warm to 20–25°C. Stir for 2–4 hours.

    • Note: Monitor by HPLC. If reaction stalls, do not heat >40°C as ester hydrolysis accelerates exponentially.

  • Quench: Pour mixture into ice-cold 5% NaHCO₃ solution.

  • Extraction: Extract immediately with Ethyl Acetate. Wash organic layer 3x with water to remove DMF.

    • Critical: Residual DMF leads to product decomposition during drying.

Protocol B: The Process Optimization (Acetone/NaI)

Best for: Scale-up, Green Chemistry compliance, and thermolabile products.

Concept: This utilizes the Finkelstein Reaction .[3][5] NaI is soluble in acetone, but NaBr is not.[3] As BMIB reacts with Iodide, it forms the highly reactive Iodomethyl Isobutyrate. The displaced Bromide precipitates as NaBr, driving the equilibrium forward.[5]

  • Catalyst Preparation: Charge Acetone (10 volumes) and Sodium Iodide (0.1 – 0.2 eq). Stir until dissolved.

  • Substrate Loading: Add the Carboxylate Salt (1.0 eq) and Potassium Carbonate (0.5 eq, as acid scavenger).

  • Alkylation: Add BMIB (1.1 eq). Heat to reflux (approx. 56°C) or 40°C for sensitive substrates.

  • Monitoring: Reaction time is typically 6–12 hours.

    • Visual Check: White precipitate (NaBr/KBr) will form.

  • Workup: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate to obtain the crude product.

    • Advantage:[6][7][8][9][10] No aqueous wash required, minimizing hydrolysis risk.

Protocol C: The Industrial Stability Route (Toluene/PTC)

Best for: Manufacturing of hydrolytically unstable prodrugs (e.g., Olmesartan Medoxomil).

  • Biphasic Setup: Charge Toluene (8 volumes) and Water (2 volumes).

  • Reagents: Add Carboxylate Substrate (1.0 eq), Potassium Carbonate (1.5 eq), and Tetrabutylammonium Bromide (TBAB) (0.05 eq).

  • Addition: Add BMIB (1.2 eq) in one portion.

  • Reaction: Heat to 50–60°C with vigorous agitation (essential for PTC).

  • Mechanism: The TBAB transports the carboxylate anion from the aqueous phase into the organic (Toluene) phase where it reacts with BMIB. The hydrophobic nature of Toluene protects the resulting ester from hydrolysis.

  • Workup: Separate layers. Wash Toluene layer with water. Crystallize product directly from Toluene or by adding an anti-solvent (e.g., Heptane).

Troubleshooting & Critical Controls

Figure 2: Optimization Workflow

Optimization_Flow Start Start Optimization Solubility_Check Is Substrate Soluble in Acetone? Start->Solubility_Check Route_B Route B: Acetone + 10% NaI Solubility_Check->Route_B Yes Hydrolysis_Check Is Product Hydrolytically Unstable? Solubility_Check->Hydrolysis_Check No Route_A Route A: DMF/DMAc Route_C Route C: Toluene + PTC Hydrolysis_Check->Route_A No (Stable) Hydrolysis_Check->Route_C Yes (High Risk)

Caption: Decision tree for selecting the optimal solvent system based on substrate solubility and product stability.

Common Issues:

  • High "Acid" Impurity:

    • Cause: Water in solvent or high pH during workup.

    • Fix: Switch to Protocol C (Toluene/PTC) or ensure Acetone is dried over molecular sieves.

  • Slow Reaction in Acetone:

    • Cause: Poor leaving group ability of Bromide at low temps.

    • Fix: Increase NaI loading to 0.5 eq (Finkelstein acceleration).

  • Dimer Formation:

    • Cause: High localized concentration of reagents.

    • Fix: Dilute reaction to 15-20 volumes or use slow addition of BMIB.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.

    
     and Finkelstein mechanisms). 
    
  • Sankyo Company Ltd. (2004). Process for the preparation of Olmesartan Medoxomil. U.S. Patent 8,048,904. (Detailed industrial protocols using Toluene/PTC systems).

  • Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes. (Green chemistry analysis of DMF replacements).

  • Finkelstein, H. (1910). Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Berichte der deutschen chemischen Gesellschaft. (Original description of the Halogen exchange utilized in Protocol B).

Sources

Yield improvement strategies for isobutyryloxymethylation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Strategies for Isobutyryloxymethylation

Executive Summary

Isobutyryloxymethylation is a critical derivatization strategy used to mask polar functionalities—most notably phosphonates and carboxylates—thereby enhancing lipophilicity and oral bioavailability. This modification is the core technology behind blockbuster antivirals like Tenofovir Disoproxil Fumarate (TDF) .

However, standard alkylation protocols often suffer from low yields (<40%) due to competitive hydrolysis, steric hindrance, and the instability of the alkylating reagent.[1] This guide provides an optimized, field-proven workflow to elevate yields to >80% by transitioning from standard chloromethyl reagents to in situ or isolated iodomethyl species, coupled with silver-mediated heterogeneous catalysis.[1]

Critical Mechanistic Insight

The reaction is a nucleophilic substitution (


) where the drug substrate (nucleophile) attacks the halomethyl ester (electrophile).[1]

The Yield Bottleneck: Commercially available Chloromethyl isobutyrate (CMIB) is a poor electrophile. The C-Cl bond is relatively strong, requiring high temperatures that degrade the sensitive ester linkage.

  • Solution: Convert CMIB to Iodomethyl isobutyrate (IMIB) via a Finkelstein reaction.[1] The C-I bond is weaker and the iodide is a superior leaving group, allowing the reaction to proceed at lower temperatures with higher specificity.

The Promoter Effect: Organic bases (TEA, DIPEA) often fail to drive the reaction to completion, resulting in mono-alkylated intermediates.[1]

  • Solution: Silver Carbonate (

    
    )  acts as a dual base and halide scavenger.[1] The silver ion (
    
    
    
    ) complexes with the leaving halide (
    
    
    or
    
    
    ), precipitating insoluble silver halide (AgI/AgCl).[1] This renders the step irreversible and drives the equilibrium toward the product.

ReactionPathway Drug Drug Substrate (R-PO(OH)2) Mono Mono-Ester Intermediate Drug->Mono + IMIB / Base CMIB Chloromethyl Isobutyrate (CMIB) IMIB Iodomethyl Isobutyrate (IMIB) CMIB->IMIB NaI, Acetone (Finkelstein) Prodrug Bis-POM Prodrug Mono->Prodrug + IMIB / Base Ag Ag2CO3 (Scavenger) Ag->Mono Precipitates AgI (Drives Eq) Ag->Prodrug

Figure 1: Reaction pathway highlighting the activation of the electrophile and the thermodynamic drive provided by silver scavenging.[1]

Protocol A: Synthesis of High-Purity Iodomethyl Isobutyrate (IMIB)

Do not use commercial CMIB directly for difficult substrates.[1] Freshly prepared IMIB is the single most effective yield improver.

Reagents:

  • Chloromethyl isobutyrate (CMIB)[1]

  • Sodium Iodide (NaI) - Dry, powder[1]

  • Acetonitrile (ACN) or Acetone (Anhydrous)[1]

  • Calcium Chloride (

    
    ) (Optional, scavenger)[1]
    

Procedure:

  • Charge: In a foil-wrapped flask (protect from light), suspend NaI (1.5 eq) in anhydrous Acetone (5 vol).

  • Add: Add CMIB (1.0 eq) dropwise at room temperature.

  • Reflux: Heat to mild reflux (approx. 60°C) for 4–6 hours.

  • Monitor: Check by GC or NMR. Conversion should be >95%.

  • Workup: Cool to 0°C. Filter off the precipitated NaCl salts.

  • Concentrate: Evaporate solvent under reduced pressure (keep bath <35°C; iodides are thermally unstable).

  • Stabilize: Re-dissolve the yellow oil in the reaction solvent (e.g., NMP) immediately or store over copper wire at -20°C.

Yield Target: >90% conversion to IMIB.

Protocol B: Silver-Mediated Alkylation (The "Gold Standard")

Recommended for phosphonates (e.g., Tenofovir analogs) and sterically hindered carboxylates.[1]

Reagents:

  • Substrate (e.g., Phosphonic acid derivative)[1][2][3][4][5][6]

  • Reagent: IMIB (prepared in Protocol A) - 4.0 to 5.0 eq (excess is vital for bis-alkylation).[1]

  • Base: Silver Carbonate (

    
    ) - 2.0 to 2.5 eq.[1]
    
  • Solvent: N-Methyl-2-pyrrolidone (NMP).[1] Note: NMP is superior to DMF as it avoids the formation of dimethylamine impurities.

Step-by-Step:

  • Preparation: Dry the substrate thoroughly (azeotropic distillation with toluene if necessary). Water kills this reaction.[1]

  • Solubilization: Dissolve substrate in NMP (10 vol) under Nitrogen atmosphere.

  • Activation: Add

    
     (2.2 eq).[1] The mixture will be a heterogeneous suspension. Stir for 15 mins.
    
  • Alkylation: Add IMIB (4.5 eq) dropwise.

  • Reaction: Heat to 50–55°C .

    • Critical Checkpoint: Monitor by HPLC after 4 hours.[1] You will see a "Mono-ester" peak initially.[1] Do not stop until the Mono-ester converts to the Di-ester (Bis-POM).[1]

  • Workup (The "Celite" Step):

    • Dilute with Ethyl Acetate or Isopropyl Acetate.[1]

    • Filter the slurry through a Celite pad to remove silver salts (AgI/AgCl). Wash the pad with solvent.

    • Wash the organic filtrate with water (3x) to remove NMP.

    • Wash with 5%

      
       (Sodium Thiosulfate) to remove any free iodine (removes yellow color).[1]
      

Expected Yield: 75–85% (isolated).

Comparative Analysis of Conditions

ParameterStandard MethodOptimized MethodReason for Optimization
Electrophile Chloromethyl Ester (Cl)Iodomethyl Ester (I) Iodide is a better leaving group (

faster rate).[1]
Base Triethylamine / DIEASilver Carbonate Heterogeneous catalysis prevents equilibrium reversal.
Solvent DMFNMP DMF decomposes to dimethylamine, causing amide side-products [1].[1]
Temperature 80°C+50–55°C Lower temp prevents degradation of the prodrug ester linkage.
Catalyst NoneTBAB (Optional) Phase Transfer Catalyst can further boost rates in non-silver systems [2].[1]

Troubleshooting & Quality Control

Common Impurities
  • Mono-Ester (Yield Killer):

    • Cause: Insufficient reagent or reaction stopped too early.[1]

    • Fix: Add 1.0 eq extra IMIB and extend time. Ensure temp is >50°C.

  • N-Alkylation (Regioselectivity):

    • Cause: If the drug has a nucleobase (e.g., Adenine in Tenofovir), alkylation may occur on the Nitrogen.[1]

    • Fix: Use NMP (less polar than DMSO) and avoid strong soluble bases (NaH) which deprotonate the nucleobase.[1]

      
       is mild enough to prefer the phosphonate/carboxylate oxygen.
      
Visual Workflow

Workflow Start Start: Dry Substrate Coupling Coupling (Protocol B) Substrate + IMIB + Ag2CO3 Solvent: NMP @ 55°C Start->Coupling ReagentPrep Prep IMIB (Protocol A) Keep Dark/Cool ReagentPrep->Coupling Check HPLC Checkpoint Is Mono-Ester < 2%? Coupling->Check Check->Coupling No (Add Reagent) Workup Filter (Celite) Wash (Thiosulfate) Check->Workup Yes

Figure 2: Operational workflow for optimized prodrug synthesis.

References

  • Arimilli, M. N., et al. (1997).[1] Synthesis, in vitro biological evaluation and oral bioavailability of 9-[2-(phosphonomethoxy)propyl]adenine (PMPA) prodrugs.[1] Antiviral Chemistry & Chemotherapy, 8(6), 557–564.[1] Link[1]

  • Ripin, D. H., et al. (2010).[1] Process Improvements for the Manufacture of Tenofovir Disoproxil Fumarate at Commercial Scale. Organic Process Research & Development, 14(5), 1194–1201.[1] Link[1]

  • Pradere, U., et al. (2014).[1] Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Chemical Reviews, 114(18), 9059–9139.[1] Link[1]

  • Pertusati, F., et al. (2012).[1][7] Medicinal Chemistry of Nucleoside Phosphonate Prodrugs for Antiviral Therapy. Antiviral Chemistry & Chemotherapy, 22(5), 181–203.[1] Link[1]

Sources

Application Note: Process Development and Scale-Up Strategies for Isobutyryloxymethyl (POM) Ester Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The isobutyryloxymethyl (POM) moiety is a critical "soft drug" promoiety used to enhance the lipophilicity and oral bioavailability of polar carboxylic acid APIs (Active Pharmaceutical Ingredients). Upon absorption, the POM group is rapidly hydrolyzed by non-specific plasma esterases to release the active parent drug and innocuous byproducts (isobutyric acid and formaldehyde).

While the chemistry appears straightforward—a nucleophilic substitution between a carboxylate and a halomethyl ester—scale-up introduces severe risks regarding thermal instability , hydrolytic degradation , and genotoxic impurity control .

This guide details the process chemistry required to transition this synthesis from gram-scale medicinal chemistry to kilogram-scale pilot production, focusing on the coupling of API carboxylates with chloromethyl isobutyrate (CMIB) .

Critical Process Parameters (CPPs) & Material Attributes

Success in scaling this reaction relies on understanding the causality behind reagent choices.

The Alkylating Agent: Chloromethyl Isobutyrate (CMIB)

CMIB is an alkylating agent and a potential genotoxin. In the reaction, it serves as the electrophile.

  • Stability: CMIB is sensitive to moisture. Hydrolysis generates isobutyric acid and formaldehyde.

  • Reactivity: The chlorine atom is a moderate leaving group. For steric-hindered APIs, the reaction rate is often too slow at standard temperatures, leading to long residence times and degradation.

  • Solution: Finkelstein Catalysis . The addition of Sodium Iodide (NaI) generates the corresponding iodomethyl isobutyrate in situ, which is significantly more reactive (approx. 10-100x faster), allowing for milder reaction temperatures.

Solvent System Selection
SolventScale-Up SuitabilityRationale
DMF/DMAc LowHigh boiling point makes removal difficult; promotes decomposition during workup due to high temperatures required for distillation.
Dichloromethane LowEnvironmental restrictions; poor solubility for inorganic bases (

).
Acetone High Excellent for Finkelstein conditions (NaI solubility); low boiling point allows easy removal; generally Class 3 (low toxicity).
Acetonitrile MediumGood kinetics, but Class 2 solvent status may require rigorous removal limits.

Reaction Mechanism & Pathway Analysis

The synthesis follows an


 mechanism. The diagram below illustrates the Finkelstein-assisted pathway, highlighting the critical intermediate species.

POM_Synthesis_Pathway API API-COOH (Carboxylic Acid) Salt Carboxylate Anion (API-COO-) API->Salt Deprotonation Base Base (K2CO3 / Cs2CO3) Base->Salt Prodrug POM-Ester Prodrug (Final Product) Salt->Prodrug SN2 Attack CMIB Chloromethyl Isobutyrate (CMIB) IMIB Iodomethyl Isobutyrate (Reactive Intermediate) CMIB->IMIB Finkelstein Exchange NaI Cat. NaI (Acetone) NaI->IMIB IMIB->Prodrug Fast Coupling Byproducts Byproducts: KCl / NaCl Prodrug->Byproducts Precipitation

Figure 1: Finkelstein-modified synthesis pathway. The conversion of CMIB to the Iodo-analog is the rate-accelerating step, minimizing thermal stress on the API.

Detailed Scale-Up Protocol

Scenario: Synthesis of a generic API-POM ester on a 1.0 kg scale. Safety Note: CMIB is a severe skin irritant and lachrymator. All operations must occur in a closed reactor system.

Phase 1: Reactor Setup & Charging
  • Equipment: Glass-lined reactor (GLR) or Hastelloy. Stainless steel is acceptable if no acidic halides are present, but iodide can cause pitting over time.

  • Inertion: Purge reactor with

    
     to remove moisture.
    
  • Charge:

    • 1.0 eq API (Carboxylic Acid).

    • 10.0 vol Acetone (Dry, water content < 0.1%).

    • 1.2 - 1.5 eq Potassium Carbonate (

      
      ), milled/powdered. Note: Granular carbonate reacts too slowly.
      
    • 0.1 eq Sodium Iodide (NaI).

Phase 2: Reaction Execution
  • Activation: Stir the API/Base/Catalyst slurry at 25°C for 30 minutes to ensure deprotonation and catalyst dissolution.

  • Addition: Add 1.2 eq Chloromethyl Isobutyrate (CMIB) slowly over 30-60 minutes.

    • Control: Maintain internal temperature

      
      . The reaction is exothermic.
      
  • Heating: Warm the slurry to 45-50°C.

    • Why? Acetone refluxes at ~56°C. Keeping it at 50°C provides a safety buffer against boil-over while maintaining sufficient kinetic energy.

  • Monitoring: Sample every 2 hours for HPLC.

    • Endpoint: >98% conversion of API-COO-.

    • Warning: Do not extend reaction time unnecessarily. Prolonged heating promotes ester hydrolysis by residual water.

Phase 3: Workup & Isolation (The Critical Phase)

Standard aqueous extraction often fails here due to emulsion formation and hydrolysis.

  • Filtration: Cool to 20°C. Filter the reaction mixture to remove inorganic salts (

    
    , 
    
    
    
    , excess
    
    
    ).
    • Benefit: Removes the basic surface area, halting potential base-catalyzed hydrolysis.

  • Solvent Swap: Concentrate the filtrate under reduced pressure (

    
    ) to a minimum stirrable volume.
    
  • Dilution: Add Isopropyl Acetate (IPAc) or Ethyl Acetate (10 vol).

  • Wash: Wash with:

    • Wash 1: 5% Aqueous Sodium Bicarbonate (removes unreacted API).

    • Wash 2: 1% Aqueous Sodium Thiosulfate (removes iodine color/residues).

    • Wash 3: Brine.

  • Crystallization:

    • Swap solvent to Heptane or an IPAc/Heptane mixture.

    • Cool to 0-5°C to induce crystallization.

    • Filter and dry under vacuum at

      
      .
      

Troubleshooting & Stability Logic

Hydrolytic Instability

POM esters are designed to hydrolyze. During workup, if the pH drifts > 8.0 or < 4.0, yield loss occurs rapidly.

  • Observation: HPLC shows increasing "API-COOH" peak during workup.

  • Root Cause: Base carryover into the aqueous wash.

  • Corrective Action: Ensure the initial filtration of solid carbonate is efficient. Use buffered washes (Phosphate buffer pH 6.0) instead of water.

"Oiling Out"

The product often forms an oil rather than a solid.

  • Root Cause: Residual CMIB or solvent impurities preventing lattice formation.

  • Corrective Action: Use a "seed" crystal from a purified lab batch. Ensure residual Acetone is < 0.5% before adding the anti-solvent (Heptane).

Impurity Profile (Genotoxicity)

Residual CMIB is a structural alert for genotoxicity.

  • Limit: Typically < 10-20 ppm in the final API.

  • Control Strategy: The crystallization step is the primary purge point. If levels remain high, a recrystallization from Ethanol/Water is often effective, as Ethanol will solvolyze residual CMIB into Ethyl Isobutyrate (non-toxic) which remains in the mother liquor.

Process Flow Diagram

Process_Flow cluster_reaction Reaction Stage cluster_workup Isolation Stage R1 Reactor Charge: API + Acetone + K2CO3 + NaI R2 CMIB Addition (Controlled Rate, T < 35°C) R1->R2 R3 Reaction Aging (45-50°C, 4-8 hrs) R2->R3 W1 Filtration (Remove Salts) R3->W1 IPC: >98% Conv W2 Distillation (Remove Acetone) W1->W2 W3 Extractive Workup (IPAc / NaHCO3 Wash) W2->W3 W4 Crystallization (Heptane / Cooling) W3->W4

Figure 2: Unit operation flow for the scale-up of POM-ester intermediates.

References

  • Rautio, J., et al. (2008).[1] Prodrugs: design and clinical applications. Nature Reviews Drug Discovery.

  • BenchChem. (2025).[2][3][4] Application Notes and Protocols for Prodrug Synthesis Using 4-(Chloromethyl)-2-ethyl-1,3-dioxolane (Analogous chemistry).

  • Wiles, T. M., et al. (2021). Enhanced Plasma Stability and Potency of Aryl/Acyloxy Prodrugs. NIH / PMC.

  • Angene Chemical. (2021).[5] Safety Data Sheet: Chloromethyl isobutyrate.

  • ChemicalBook. (2025).[2][3] Chloromethyl isobutyrate - Safety Data Sheet.

Sources

Troubleshooting & Optimization

Technical Support Center: Bromomethyl Isobutyrate (BMIB) Stability & Storage

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Hydrolysis and Autocatalytic Degradation

Part 1: The Chemistry of Degradation (The "Why")

Executive Summary: Bromomethyl isobutyrate (BMIB) is not merely "moisture sensitive"; it is autocatalytically unstable . Unlike standard esters, the hydrolysis of BMIB does not just yield a benign alcohol and acid. It generates Hydrobromic Acid (HBr) as a byproduct. This strong acid acts as a potent catalyst for further hydrolysis, creating a runaway degradation loop that can destroy an entire stock bottle within days if initiated by trace moisture.

The Autocatalytic Loop of Destruction

Understanding this mechanism is critical for realizing why "standard" dry storage is insufficient.

  • Initiation: Trace water attacks the ester linkage.

  • Primary Breakdown: The ester cleaves into Isobutyric acid and Bromomethanol .

  • Secondary Collapse: Bromomethanol is transient; it spontaneously collapses into Formaldehyde and HBr .

  • Propagation: The liberated HBr protonates the carbonyl oxygen of remaining BMIB molecules, increasing their electrophilicity and making them hyper-susceptible to even trace moisture or nucleophilic attack.

BMIB_Degradation BMIB Bromomethyl Isobutyrate (Stock) Inter Tetrahedral Intermediate BMIB->Inter + H2O Water Trace Moisture (Initiator) Water->Inter Acid Isobutyric Acid Inter->Acid BrMeOH Bromomethanol (Transient) Inter->BrMeOH HCHO Formaldehyde BrMeOH->HCHO Spontaneous Collapse HBr Hydrobromic Acid (HBr) BrMeOH->HBr HBr->BMIB Protonation (Catalysis)

Figure 1: The Autocatalytic Hydrolysis Loop. Note the red arrow returning to the start: HBr generation accelerates the destruction of the remaining stock.

Part 2: Storage Protocols (The "How")

To prevent the cycle above, you must implement an Anhydrous Chain of Custody .

Protocol A: The "Zero-Moisture" Intake Workflow

Perform this immediately upon receipt of the chemical.

StepActionTechnical Rationale
1 Equilibrate Allow the shipping container to reach room temperature before opening. Prevents condensation on the cold bottle surface.
2 Purge Place the unopened bottle into a glovebox or glovebag under Argon/Nitrogen.
3 Aliquot Do not store in the original large bottle. Divide the stock into single-use glass vials (2mL or 4mL) with PTFE-lined septa. This limits moisture exposure to only the aliquot being used.
4 Seal Parafilm is insufficient. Use electrical tape or shrink bands over the cap-glass junction to prevent gas exchange in the freezer.
5 Freeze Store aliquots at -20°C . Lowering temperature kinetically inhibits the hydrolysis reaction rate (

).
Protocol B: The Desiccant Barrier System

For long-term storage of the aliquots.

  • Secondary Containment: Place the sealed aliquots inside a larger jar (e.g., a wide-mouth glass jar with a screw cap).

  • Desiccant Bed: Fill the bottom of the secondary jar with Activated 4Å Molecular Sieves or Drierite (CaSO4) .

  • Indicator: Include a Cobalt-free humidity indicator card inside the secondary jar.

  • Mechanism: The secondary jar creates a "micro-environment" where the partial pressure of water is near zero, actively pulling moisture away from the primary vial seals.

Part 3: Troubleshooting & FAQs

Q1: My BMIB has turned from colorless to a pale yellow. Is it still usable?

  • Diagnosis: The yellow color indicates the liberation of elemental bromine (

    
    ) or polymerized degradation products, usually resulting from the oxidation of HBr.
    
  • Verdict: Discard. The presence of color confirms that the autocatalytic degradation loop (Figure 1) has already processed a significant portion of the material. The HBr present will ruin acid-sensitive reactions (e.g., prodrug synthesis).

Q2: I see a white precipitate at the bottom of the bottle.

  • Diagnosis: This is likely Paraformaldehyde . When the bromomethanol collapses, it releases formaldehyde. In the presence of acid (HBr) and cold temperatures, formaldehyde polymerizes into white solid paraformaldehyde.

  • Verdict: Discard. This confirms extensive hydrolysis has occurred.

Q3: Can I dry the liquid over molecular sieves to "save" it?

  • Risk: High. While molecular sieves remove water, BMIB is an alkylating agent. It can potentially alkylate the basic sites on the sieve structure, leading to exotherms or surface polymerization.

  • Solution: If you must dry it, use Magnesium Sulfate (MgSO4) for a short duration (<30 mins) at

    
    , then filter immediately. Do not leave it sitting over solids for days.
    

Q4: The bottle smells "acrid" or "pungent" even though it looks clear.

  • Diagnosis: BMIB has a distinct smell, but a sharp, burning sensation in the nose suggests Isobutyric Acid and HBr vapor.

  • Test: Hold a piece of damp pH paper above the open vial (do not dip). If it turns red instantly, the headspace is full of acid vapor.

  • Action: If the pH test is positive, the purity is compromised. Distillation is required (vacuum distillation,

    
    ) to repurpose the material, but buying fresh is safer for GMP applications.
    

Part 4: Emergency & Safety (Lachrymator Protocol)

Warning: BMIB is a potent lachrymator (tear gas agent) and an alkylating agent .

  • Spill Management:

    • Do NOT wipe with water (generates HBr gas).

    • Neutralization: Cover the spill with a mixture of Ammonium Hydroxide and Methanol. The ammonia reacts with the alkyl bromide to form an amine salt, quenching the electrophile, and neutralizes any acid.

  • PPE: Double nitrile gloves are mandatory. The compound permeates latex instantly.

References

  • Fisher Scientific. (2025). Safety Data Sheet: Methyl 2-bromobutyrate (Analogous Handling). Retrieved from

  • Sigma-Aldrich. (2024).[1] Handling Air- and Moisture-Sensitive Reagents: Technical Bulletin AL-134. Retrieved from

  • National Institutes of Health (NIH). (2022). Comparative chemical and biological hydrolytic stability of homologous esters. Retrieved from

  • Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved from

Sources

Technical Support Center: Removal of Unreacted Bromomethyl Isobutyrate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center resource for researchers and process chemists dealing with Bromomethyl Isobutyrate (BMIB) .

Topic: Purification & Workup Strategies for BMIB Reaction Mixtures Audience: Process Chemists, Medicinal Chemists, Drug Development Scientists Status: Active | Updated: February 4, 2026

Executive Summary

Bromomethyl isobutyrate (BMIB) is a potent alkylating agent commonly used to synthesize acyloxyalkyl prodrugs (e.g., improving oral bioavailability of carboxylic acid drugs). However, its removal is critical due to its lachrymatory properties , genotoxic potential (as an alkyl halide), and tendency to co-elute with lipophilic products.

This guide prioritizes Chemical Scavenging over simple distillation, as it offers the highest selectivity without compromising the stability of sensitive acetal-ester linkages often found in the target prodrugs.

Module 1: The Gold Standard – Chemical Scavenging

Use this protocol for sensitive prodrugs where thermal stress (distillation) or hydrolytic stress (strong acid/base washes) must be avoided.

The Logic (Causality)

BMIB is lipophilic. By reacting it with a nucleophilic amine, we convert the unreacted alkyl halide into a quaternary ammonium salt . This salt is highly water-soluble and insoluble in organic solvents, allowing for near-quantitative removal via a simple aqueous phase split.

Recommended Scavenger: Morpholine or N-Methylpiperazine .

  • Why? They react rapidly (high nucleophilicity) and form stable, water-soluble salts. They are mild enough to leave the sensitive acetal-ester moiety of your product intact.

Diagram: Scavenging Workflow

The following flowchart illustrates the transformation of the lipophilic impurity into a hydrophilic species.

ScavengingWorkflow Start Crude Reaction Mixture (Product + Excess BMIB) AddScavenger Add Scavenger (1.5 - 2.0 eq. Morpholine relative to BMIB) Start->AddScavenger Reaction Stir at Ambient Temp (30-60 mins) AddScavenger->Reaction Nucleophilic Substitution PhaseSplit Aqueous Workup (Wash with Dilute Acid/Buffer) Reaction->PhaseSplit Formation of Quaternary Salt ResultOrg Organic Phase (Purified Product) PhaseSplit->ResultOrg Retain ResultAq Aqueous Phase (Scavenger-BMIB Salt) PhaseSplit->ResultAq Discard

Figure 1: Logical flow for converting lipophilic BMIB into a water-soluble salt for extraction.

Step-by-Step Protocol
  • Quantification: Determine the residual BMIB content via HPLC or GC.

  • Dosing: Add 1.5 to 2.0 equivalents of Morpholine (relative to the remaining BMIB) to the reaction mixture.

  • Reaction: Stir at room temperature (20–25°C) for 30–60 minutes.

    • Checkpoint: Monitor consumption of BMIB by TLC or HPLC.

  • Quench & Wash:

    • Dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate or DCM).

    • Wash 1: Water (removes bulk salts).

    • Wash 2: 0.5 M HCl or dilute Citric Acid (pH ~4–5).

      • Critical: This protonates excess Morpholine and ensures the quaternary salt remains in the aqueous layer. Do not use strong base , as it may hydrolyze your prodrug.

    • Wash 3: Brine.[1]

  • Drying: Dry over Na₂SO₄ and concentrate.

Module 2: Distillation & Physical Properties

Use this protocol only if your product is thermally stable (>100°C) and significantly higher boiling than BMIB.

BMIB is a volatile liquid, but its lachrymatory nature requires strict containment.

Physical Property Data Table
PropertyValueNotes
Boiling Point 72–74°C @ 44 TorrModerate vacuum required [1].
Density ~1.41 g/cm³Heavier than water; bottom layer in aqueous splits [1].
Solubility Immiscible with waterSoluble in DCM, EtOAc, THF.
Hazards Lachrymator , Skin IrritantHandle in a fume hood.
Vacuum Distillation Guide
  • Pressure: Reduce system pressure to <10 mbar (high vacuum) if possible to lower the bath temperature.

  • Trap: Use a liquid nitrogen or dry ice/acetone cold trap to condense BMIB vapors effectively. Neutralize the trap contents with amine solution before disposal to destroy the alkylator.

Module 3: Troubleshooting & FAQs

Q1: I tried the amine wash, but I still see a trace of BMIB. Why?

Diagnosis: The reaction time was likely too short, or the biphasic mixing was poor. Solution:

  • Increase Agitation: The reaction between the amine and BMIB depends on contact. If you are in a biphasic system (e.g., DCM/Water), use vigorous stirring.

  • Switch Solvent: If possible, perform the scavenging step in a homogeneous phase (e.g., THF or DMF) before adding water for the workup.

  • Use a Resin: For small-scale high-purity needs, add a polymer-supported amine scavenger (e.g., amine-functionalized silica or polystyrene). Shake for 2 hours and filter. This avoids liquid-liquid extraction issues.

Q2: My product is unstable to acid. Can I skip the HCl wash?

Answer: Yes, but with modification. If you skip the acid wash, unreacted Morpholine will remain in your organic layer.

  • Alternative: Wash with saturated NH₄Cl (mildly acidic, pH ~5-6) or simply perform multiple water washes. Morpholine is water-soluble enough that 3–4 water washes usually deplete it to acceptable levels.

Q3: An emulsion formed during the workup.[1] How do I break it?

Causality: The quaternary ammonium salt formed from BMIB acts as a surfactant (cationic detergent). Fix:

  • Add Brine: Increases ionic strength to force phase separation.

  • Filter through Celite: Removes particulate matter stabilizing the interface.

  • Wait: Allow time.

  • Prevention: Do not shake the funnel violently; use a gentle rocking motion.

Q4: Is BMIB stable in water?

Answer: Not indefinitely. It is an alpha-bromo ester.

  • Mechanism:[2][3] It will slowly hydrolyze to Isobutyric acid , Formaldehyde , and HBr .

  • Implication: If you leave it in an aqueous waste stream for days, the pH will drop significantly. Always neutralize aqueous waste streams containing BMIB with dilute NaOH or bicarbonate before disposal to prevent acid buildup in waste containers.

References

  • Google Patents. (1997). US5632898A - Method for removing unreacted electrophiles from a reaction mixture.

Disclaimer: This guide is intended for qualified research personnel. Always consult the Safety Data Sheet (SDS) for Bromomethyl Isobutyrate before handling.

Sources

Validation & Comparative

Technical Guide: IR Spectroscopy Characterization of Bromomethyl Isobutyrate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bromomethyl isobutyrate (BMIB) is a critical soft-drug intermediate used to synthesize acyloxyalkyl ester prodrugs (e.g., to improve the lipophilicity and oral bioavailability of carboxylic acid-containing drugs). Its purity is paramount, as the presence of unreacted starting materials (isobutyric acid) or analogues (chloromethyl isobutyrate) can compromise downstream nucleophilic substitutions.

This guide provides a comparative spectroscopic analysis of BMIB. Unlike standard database entries, this document focuses on differential diagnosis —how to use IR spectroscopy to distinguish BMIB from its specific synthetic impurities and halogenated alternatives.

Theoretical Framework & Spectral Assignments[1][2][3]

The infrared spectrum of bromomethyl isobutyrate is defined by the interaction between the isobutyryl skeleton and the bromomethyl moiety .

The "Inductive Shift" in Carbonyls

Standard aliphatic esters absorb near 1735–1745 cm⁻¹ . However, BMIB contains a bromine atom on the


-carbon of the alkoxy group (

).
  • Mechanism: The electronegative bromine withdraws electron density from the oxygen, reducing resonance donation into the carbonyl.

  • Result: The

    
     bond strengthens, shifting the absorption band to a higher wavenumber (1750–1765 cm⁻¹ ). This shift is a key quality attribute; a lower frequency peak suggests hydrolysis to isobutyric acid.
    
Characteristic Band Table[4]
Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityDiagnostic Value
Ester C=O Stretching1750 – 1765 StrongPrimary ID. Higher freq than normal esters due to

-halogen.
C-H (Methyl) Stretching2980 – 2870MediumStandard aliphatic backbone.
Gem-Dimethyl Bending (Sym)1385 & 1365 MediumFingerprint ID. Distinct "doublet" indicating the isopropyl group.
C-O-C Stretching1100 – 1250StrongBroad ester bands; confirms ester linkage.
C-Br Stretching560 – 620 Med/StrongCritical ID. Distinguishes from Chloro-analog.

Comparative Analysis: BMIB vs. Alternatives

The most common analytical challenge is distinguishing BMIB from Chloromethyl Isobutyrate (CMIB) (often used as a cheaper alternative or precursor) and Isobutyric Acid (hydrolysis product).

BMIB vs. Chloromethyl Isobutyrate (CMIB)

The mass difference between Bromine (79.9 amu) and Chlorine (35.5 amu) drastically affects the carbon-halogen stretching frequency (Hooke’s Law).

  • BMIB (

    
    ):  Appears at 560–620 cm⁻¹ .
    
  • CMIB (

    
    ):  Appears at 700–750 cm⁻¹ .
    

CRITICAL EXPERIMENTAL NOTE: Many standard laboratory ATR (Attenuated Total Reflectance) modules use a Diamond/ZnSe composite sensor. Diamond absorbs strongly between 1800–2300 cm⁻¹ (irrelevant here) but has a spectral cutoff around 525 cm⁻¹ .

  • Risk: If the

    
     stretch is near 550 cm⁻¹, a Diamond ATR may show it as weak noise.
    
  • Solution: For definitive

    
     characterization, use a pure ZnSe  or Ge  crystal, or transmission mode (KBr pellet/liquid cell), which allows visibility down to 400 cm⁻¹.
    
BMIB vs. Isobutyric Acid (Hydrolysis Impurity)

BMIB is moisture sensitive. Hydrolysis yields Isobutyric Acid.

  • Impurity Marker: Look for a broad O-H stretch (2500–3300 cm⁻¹) .[1][2][3] Pure BMIB should show no absorption here.

  • Carbonyl Shift: Isobutyric acid

    
     appears lower, around 1710–1720 cm⁻¹ .
    

Experimental Workflow & Decision Logic

The following diagram illustrates the decision tree for validating BMIB purity using IR spectroscopy.

BMIB_Analysis Start Unknown Sample (Suspected Bromomethyl Isobutyrate) CheckOH Check 3500-2500 cm⁻¹ (O-H Region) Start->CheckOH HasOH Broad Peak Detected CheckOH->HasOH Hydrolysis NoOH Baseline Flat CheckOH->NoOH Dry Impure Contaminated: Isobutyric Acid HasOH->Impure CheckCO Check Carbonyl (C=O) Frequency NoOH->CheckCO LowCO < 1740 cm⁻¹ CheckCO->LowCO Inductive Effect Absent HighCO 1750-1765 cm⁻¹ CheckCO->HighCO Alpha-Halo Ester LowCO->Impure CheckHalogen Check Fingerprint (800-500 cm⁻¹) HighCO->CheckHalogen PeakCl Peak @ 700-750 cm⁻¹ CheckHalogen->PeakCl C-Cl Stretch PeakBr Peak @ 560-620 cm⁻¹ CheckHalogen->PeakBr C-Br Stretch ResultCl Identity: Chloromethyl Isobutyrate PeakCl->ResultCl ResultBr Identity Confirmed: Bromomethyl Isobutyrate PeakBr->ResultBr

Figure 1: Spectroscopic decision tree for the identification and purity assessment of Bromomethyl Isobutyrate.

Validated Experimental Protocol

To ensure reproducibility and prevent in-situ hydrolysis during measurement, follow this protocol.

Sample Preparation
  • Environment: Ensure the FTIR bench is purged with dry nitrogen to remove atmospheric water vapor (which interferes with the O-H region analysis).

  • Sampling Technique:

    • Preferred:Liquid Cell (NaCl or KBr windows) . Path length 0.025 mm. This protects the sample from atmospheric moisture during the scan.

    • Alternative:ATR (ZnSe Crystal) . Place 1 drop of neat liquid on the crystal. Cover immediately with the anvil to minimize evaporation and moisture uptake.

Measurement Parameters
  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res).

  • Scans: 16 scans (Liquid Cell) or 32 scans (ATR).

  • Range: 4000 – 400 cm⁻¹ (Crucial to capture the C-Br stretch).

Self-Validation Step

Before accepting the spectrum:

  • Verify Baseline: The region 2300–1900 cm⁻¹ should be flat (no triple bond or cumulene impurities).

  • Verify Dryness: Calculate the ratio of peak height at 3400 cm⁻¹ (O-H) to 1760 cm⁻¹ (C=O). If ratio > 0.02, the sample is compromised by moisture.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative text on inductive effects in -halo esters).
  • NIST Chemistry WebBook. Infrared Spectroscopy Data Trends. [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. [Link]

  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.[4] (Source for specific C-Br vs C-Cl frequency ranges).

Sources

Mass Spectrometry Fragmentation Patterns of Isobutyryloxymethyl Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of isobutyryloxymethyl (IBOM) derivatives, specifically designed for researchers in prodrug development and analytical chemistry.

Executive Summary

Isobutyryloxymethyl (IBOM) esters are a critical class of "soft" prodrug moieties used to enhance the lipophilicity and membrane permeability of polar drugs (e.g., phosphonates, carboxylates). While structurally similar to the widely used pivaloyloxymethyl (POM) esters, IBOM derivatives exhibit distinct mass spectrometric behaviors driven by their specific branching at the


-carbon.

This guide delineates the fragmentation logic of IBOM derivatives, contrasting them with POM and


-butyryl analogs. The core distinction lies in the absence of the McLafferty rearrangement  for the isobutyryl group due to the lack of 

-hydrogens, leading to a fragmentation pathway dominated by

-cleavage
and acylium ion formation .

Structural Anatomy & Chemical Logic

To interpret the mass spectrum, one must first understand the structural constraints of the derivatization.

The Acyloxyalkyl Moiety

Both IBOM and POM are acyloxyalkyl esters . They consist of an acyl group linked to the drug via a formaldehyde spacer (methylene bridge).

  • General Formula:

    
    
    
  • Isobutyryloxymethyl (IBOM):

    
     (Isopropyl)
    
  • Pivaloyloxymethyl (POM):

    
     (tert-Butyl)
    
Structural Comparison
FeatureIsobutyryloxymethyl (IBOM)Pivaloyloxymethyl (POM)

-Butyryloxymethyl
R-Group Isopropyltert-Butyl

-Propyl

-Carbon
Tertiary (

)
Quaternary (

)
Secondary (

)

-Hydrogens
NO (Relative to Carbonyl)NO YES
Mass Shift +100.05 Da+114.07 Da+100.05 Da
Lipophilicity HighVery HighHigh

Note on


-Hydrogens:  In the isobutyryl group 

, the methyl hydrogens are on the

-carbon (C3). There is no C4 (

-carbon). Therefore, the classic McLafferty rearrangement involving the acyl chain is structurally impossible.

Fragmentation Mechanisms[1][2][3][4][5]

The fragmentation of IBOM derivatives in ESI-MS/MS follows a predictable cascade, distinct from straight-chain esters.

Pathway A: The Acylium Ion Dominance (Diagnostic)

In the absence of a low-energy rearrangement pathway (like McLafferty), the most abundant fragment for IBOM derivatives is often the Isobutyryl Acylium Ion .

  • Mechanism:

    
    -Cleavage adjacent to the carbonyl carbon.[1]
    
  • m/z: 71

  • Comparison:

    • IBOM

      
       m/z 71 (Base Peak in low mass range)
      
    • POM

      
       m/z 85 (Pivaloyl cation)
      
    • 
      -Butyryl 
      
      
      
      m/z 71 (But can also show m/z 60 via McLafferty)
Pathway B: The "Double Neutral" Loss

Prodrugs containing the IBOM moiety typically undergo a characteristic neutral loss sequence to regenerate the protonated parent drug.

  • Precursor:

    
    
    
  • Intermediate: Loss of Isobutyric Acid (88 Da)

    
     Unstable Carbenium Ion.
    
  • Final Product: Loss of Formaldehyde (30 Da)

    
    
    
    
    

Net Observation: A mass transition corresponding to the loss of 118 Da (if water is involved in hydrolysis) or 100 Da (direct cleavage of the moiety


).
  • Experimental Insight: In ESI+, you often see the direct transition from [Prodrug+H] to [Drug+H] . The mass difference is exactly 100 Da per IBOM group.

Pathway C: The McLafferty Exclusion

This is the critical differentiator between Isobutyryl and


-Butyryl  derivatives.
  • 
    -Butyryl:  Possesses 
    
    
    
    -hydrogens. Undergoes McLafferty rearrangement to yield a neutral alkene and the enol ion of the acid (m/z 60).
  • Isobutyryl (IBOM): Lacks

    
    -hydrogens. Cannot form m/z 60.  The presence of a strong m/z 71 without m/z 60 is diagnostic for the isobutyryl isomer.
    

Visualization of Fragmentation Pathways[2][4]

The following diagram illustrates the competing fragmentation pathways for an IBOM derivative in Positive ESI-MS/MS.

IBOM_Fragmentation Precursor [M+H]+ Precursor (Drug-IBOM) Transition Transition State (Acyl-Oxygen Cleavage) Precursor->Transition CID Activation Acylium Acylium Ion (m/z 71) Transition->Acylium Alpha Cleavage (Dominant Low Mass) DrugIon [Drug+H]+ Ion (Regenerated Drug) Transition->DrugIon H-Transfer & Cleavage (Dominant High Mass) Neutral1 Neutral Loss: Isobutyric Acid (88 Da) Transition->Neutral1 Neutral2 Neutral Loss: Formaldehyde (30 Da) Transition->Neutral2

Caption: Figure 1. ESI-MS/MS fragmentation pathway of Isobutyryloxymethyl (IBOM) derivatives showing the two primary divergence points: formation of the diagnostic acylium ion (m/z 71) and the regeneration of the parent drug ion.

Comparative Analysis Table

Use this table to distinguish between common acyloxymethyl derivatives in your mass spectra.

ParameterIsobutyryloxymethyl (IBOM) Pivaloyloxymethyl (POM)

-Butyryloxymethyl
Diagnostic Cation m/z 71 (Isobutyryl)m/z 85 (Pivaloyl) & m/z 57 (t-Butyl)m/z 71 (Butyryl) & m/z 43 (Propyl)
McLafferty Ion Absent Absent m/z 60 (Present)
Neutral Loss (

m)
100 Da (per group)114 Da (per group)100 Da (per group)
Key Neutral Species Isobutyric Acid + HCHOPivalic Acid + HCHOButyric Acid + HCHO
Stability (Hydrolysis) ModerateHigh (Steric Shielding)Moderate

Experimental Protocols

Protocol 1: Diagnostic Ion Confirmation (LC-MS/MS)

Objective: Confirm the presence of the isobutyryl moiety using identifying fragment ions.

  • Source Conditions: Use Electrospray Ionization (ESI) in Positive mode.

  • Collision Energy (CE): Perform a CE Ramp (e.g., 10–50 eV).

    • Low CE (10-20 eV): Preserves the [M+H]+ precursor.

    • Mid CE (25-35 eV): Promotes neutral loss to generate the [Drug+H]+ ion.

    • High CE (>40 eV): Essential to fragment the acyl chain and generate the m/z 71 diagnostic ion.

  • Data Analysis:

    • Extract Ion Chromatogram (EIC) for m/z 71.049 (Exact mass of

      
      ).
      
    • Verify absence of m/z 60 (to rule out

      
      -butyryl isomer).
      
Protocol 2: Neutral Loss Scan

Objective: Screen for IBOM-prodrugs in complex matrices (e.g., plasma, cell lysate).

  • Method: Set Triple Quadrupole to Constant Neutral Loss (CNL) scan.

  • Setting: Scan for a neutral loss of 116 Da (Combined loss of Isobutyric acid + CO) or 100 Da (C5H8O2 moiety).

    • Note: The exact neutral loss observed depends on the protonation site. The most robust transition is [Prodrug+H]

      
       [Drug+H], which is a 
      
      
      
      m of 100 Da.
  • Validation: Trigger an EPI (Enhanced Product Ion) scan on hits to confirm the m/z 71 fragment.

References

  • Karlowsky, J. A., et al. (2023).[2] "In vitro potency of xeruborbactam... against carbapenem-resistant Enterobacterales."[2][3] Antimicrobial Agents and Chemotherapy.[3] Link

    • Context: Describes Xeruborbactam, a drug utilizing the isobutyryloxymethyl prodrug moiety.[3]

  • Griffith, D., et al. (2021). "A Phase 1 Study... of Xeruborbactam Administered as the Isobutyryloxymethyl Oral Prodrug." Open Forum Infectious Diseases. Link

    • Context: Clinical application and pharmacokinetics of IBOM prodrugs.
  • Heffron, T. P., et al. (2016). "The pro-drug C13 activates AMPK by two distinct mechanisms."[4] Cell Chemical Biology. Link

    • Context: Discusses the cleavage of bis(isobutyryloxymethyl) esters and the release of formaldehyde.[5]

  • McLafferty, F. W. (1959). "Mass Spectrometric Analysis. Molecular Rearrangements." Analytical Chemistry. Link

    • Context: Foundational text on the McLafferty rearrangement rules (Gamma-hydrogen requirement).
  • Rautio, J., et al. (2008). "Prodrugs: design and clinical applications." Nature Reviews Drug Discovery. Link

    • Context: General review of acyloxyalkyl prodrugs including POM and IBOM.

Sources

Structural Validation of Ester-Based Prodrugs: A Comparative Guide to ^13^C-NMR Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Prodrug Connectivity Challenge

In drug development, prodrug strategies—masking active polar groups (like carboxylic acids) with pro-moieties (esters, amides)—are essential for improving bioavailability. However, confirming the successful formation of these linkages is not merely a box-checking exercise; it is a critical quality attribute (CQA).

While High-Resolution Mass Spectrometry (HRMS) confirms the molecular formula, it fails to distinguish between regioisomers (e.g., O-acyl vs. N-acyl isomers). Proton NMR (^1H-NMR) is the workhorse of the industry, yet it suffers from signal overlap and "blind spots" regarding quaternary carbons.

This guide argues that Carbon-13 NMR (^13C-NMR) , specifically when optimized for quantitative analysis, serves as the definitive "truth serum" for validating prodrug skeletons. We will compare its efficacy against standard alternatives and provide a field-proven protocol for its application.

Comparative Analysis: Selecting the Right Validation Tool

The following table objectively compares ^13C-NMR against the most common structural validation techniques in a pharmaceutical setting.

Feature^1H-NMR (Proton) HRMS (Mass Spec) 2D NMR (HMBC/HSQC) ^13C-NMR (Carbon)
Primary Data Proton environmentMolecular Mass/FormulaH-C ConnectivityCarbon Skeleton & Carbonyls
Connectivity Indirect (via coupling)NoneHigh (via correlations)Direct (Chemical Shift)
Quaternary C InvisibleN/AVisible via couplingDirectly Observable
Quantitation Excellent (Fast)Poor (Ionization variance)Qualitative onlyExcellent (with Inverse Gated)
Acquisition MinutesSecondsHoursHours (for qNMR)
Prodrug Utility Good for alkyl tailsConfirms mass changeConfirms linkage siteDefinitive for Ester/Amide bonds
Why ^13C-NMR Wins for Prodrugs

While 2D NMR is powerful, it relies on complex pulse sequences that can be prone to artifacts if relaxation delays are not optimized. ^13C-NMR provides a direct look at the carbonyl carbon (~165–175 ppm) , the site of the prodrug linkage. The shift of this specific carbon is the most reliable indicator that the pro-moiety is covalently bound and not just a salt mixture.

Technical Deep Dive: The Mechanics of Truth

To use ^13C-NMR for validation, one must move beyond standard "quick" scans. Standard decoupling enhances sensitivity via the Nuclear Overhauser Effect (NOE), but this distorts integration values, making quantitative assessment impossible.[1]

The "Inverse Gated Decoupling" Solution

For validation, we employ Inverse Gated Decoupling .

  • Mechanism: The proton decoupler is switched ON only during signal acquisition (to collapse multiplets into singlets) and OFF during the relaxation delay.

  • Result: This suppresses the NOE buildup, ensuring that peak area is proportional to the number of carbon atoms. This allows you to confirm the stoichiometry of the prodrug (e.g., 1:1 ratio of API core to pro-moiety).

The Carbonyl Fingerprint

In ester prodrugs, the carbonyl carbon is the diagnostic beacon.

  • Carboxylic Acid (Precursor):

    
     175–185 ppm (broad if proton exchange occurs).
    
  • Ester (Prodrug):

    
     160–175 ppm (sharp, distinct shift).
    
  • Differentiation: The shift upfield or downfield (typically 5–10 ppm shift depending on the R-group) confirms the covalent bond formation.

Visualization: Validation Workflows

Diagram 1: The Structural Validation Workflow

This flowchart outlines the decision process for moving a prodrug candidate from synthesis to release, emphasizing the gatekeeping role of ^13C-NMR.

ValidationWorkflow Synth Prodrug Synthesis Crude Crude Isolation Synth->Crude H1_Screen 1H-NMR Screening (Purity Check) Crude->H1_Screen C13_Valid 13C-NMR Validation (Inverse Gated) H1_Screen->C13_Valid If >95% Pure Decision Spectral Analysis (Carbonyl Shift) C13_Valid->Decision Release Structure Confirmed (Release) Decision->Release Shift Confirmed Reject Hydrolysis/Salt (Reject) Decision->Reject No Shift / Free Acid

Caption: Logical workflow for validating prodrug structure, prioritizing ^1H-NMR for purity screening and ^13C-NMR for definitive structural confirmation.

Experimental Protocol: Quantitative ^13C-NMR (q^13C)

Objective: Obtain a quantitative carbon spectrum to verify the ratio of the pro-moiety to the drug core and confirm carbonyl connectivity.

Step 1: Sample Preparation
  • Concentration: Dissolve 30–50 mg of the prodrug in 0.6 mL of deuterated solvent (e.g., DMSO-

    
     or CDCl
    
    
    
    ).
    • Note: High concentration is vital due to the low natural abundance (1.1%) of ^13C.

  • Relaxation Agent (Optional): For faster acquisition, add 20 µL of 0.5 M Cr(acac)

    
    . This paramagnetic agent shortens the 
    
    
    
    relaxation time of quaternary carbons.
Step 2: Instrument Parameters (Bruker/Varian Standard)
  • Pulse Sequence: zgig (Bruker) or equivalent "Inverse Gated Decoupling".[2]

  • Spectral Width: 240 ppm (covers carbonyls and potential fluorinated carbons).

  • Relaxation Delay (D1):

    • Without Cr(acac)

      
      : Set to 10–20 seconds . (Carbonyls relax slowly; insufficient D1 leads to under-integration).
      
    • With Cr(acac)

      
      : Set to 2–5 seconds .
      
  • Scans (NS): Minimum 1024 (approx. 4–6 hours) for adequate S/N ratio on quaternary carbons.

Step 3: Processing & Analysis
  • Phasing: Apply manual phase correction. Autophasing often fails on small carbonyl peaks.

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial) to ensure accurate integration.

  • Integration: Normalize the integral of a stable core aromatic carbon to 1.0.

  • Verification:

    • Check the Carbonyl Integral : Should be 1.0 (or stoichiometric equivalent).

    • Check the Pro-moiety Alkyls : Verify new peaks in the 10–60 ppm range match the expected carbon count.

Case Study: Ibuprofen Ester Prodrug

To illustrate the interpretation, consider the conversion of Ibuprofen (free acid) to an Ibuprofen-Methyl Ester.

Diagram 2: Spectral Decision Tree

How to interpret the shift changes in the critical carbonyl region.

SpectralLogic Start Analyze Carbonyl Region (160-185 ppm) Check1 Peak Position? Start->Check1 Acid ~180 ppm (Broad) Free Acid Check1->Acid Downfield Ester ~174 ppm (Sharp) Ester Linkage Check1->Ester Upfield Shift Check2 New Signals < 60 ppm? Ester->Check2 Success VALIDATED: Covalent Linkage Check2->Success Methoxy Carbon Present Fail INVALID: Salt Mixture Check2->Fail No New Alkyl Peak

Caption: Decision logic for distinguishing a covalently bound ester prodrug from a free acid or salt mixture based on chemical shift.

Data Interpretation Table
Carbon PositionIbuprofen (Free Acid)

(ppm)
Ibuprofen (Methyl Ester)

(ppm)
Interpretation
C=O (Carbonyl) 180.5 174.8 Diagnostic Upfield Shift (-5.7 ppm)

-Carbon
45.145.3Minor perturbation
-OCH

(New)
Absent52.0 Confirmation of Pro-moiety
Aromatic C-1 140.5140.7Core structure intact

References

  • ICH Expert Working Group. "ICH Harmonised Tripartite Guideline Q3A(R2): Impurities in New Drug Substances." International Conference on Harmonisation, 2006.[3] [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. "Spectrometric Identification of Organic Compounds."[4] John Wiley & Sons, 7th Edition, 2005. (Standard text for Carbonyl chemical shifts). [Link]

  • Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry." Elsevier, 3rd Edition, 2016. (Source for Inverse Gated Decoupling protocols). [Link]

  • Holzgrabe, U. "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, Vol 57, Issue 2, 2010. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bromomethyl isobutyrate
Reactant of Route 2
Reactant of Route 2
Bromomethyl isobutyrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.